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(1,2,5,6-Tetrahydropyridin-2-yl)methanol Documentation Hub

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  • Product: (1,2,5,6-Tetrahydropyridin-2-yl)methanol
  • CAS: 1785314-26-2

Core Science & Biosynthesis

Foundational

A Guide to the Synthesis, Characterization, and Application of (1,2,5,6-Tetrahydropyridin-2-yl)methanol

Introduction: The Tetrahydropyridine Scaffold in Modern Drug Discovery The tetrahydropyridine (THP) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a mult...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tetrahydropyridine Scaffold in Modern Drug Discovery

The tetrahydropyridine (THP) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] These nitrogen-containing heterocycles offer a unique combination of structural rigidity and chemical versatility, making them ideal for designing molecules that can interact with a wide range of biological targets.[2][3] The introduction of a hydroxymethyl group at the 2-position, as in (1,2,5,6-Tetrahydropyridin-2-yl)methanol, adds a crucial hydrogen-bonding moiety and a potential point for further chemical modification, opening new avenues for therapeutic innovation.

This guide will provide a technical deep-dive into the fundamental characteristics of (1,2,5,6-Tetrahydropyridin-2-yl)methanol, offering insights into its synthesis, characterization, and potential applications for researchers and professionals in drug development.

Physicochemical and Structural Characteristics

While specific experimental data for (1,2,5,6-Tetrahydropyridin-2-yl)methanol is scarce, we can predict its core properties based on its structure and by comparing it to related, well-documented compounds.

PropertyPredicted Value / CharacteristicComparative Data: Tetrahydropyran-2-methanol[4]
Molecular Formula C₆H₁₁NOC₆H₁₂O₂
Molecular Weight 113.16 g/mol 116.16 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solidColorless liquid
Boiling Point Predicted to be in the range of 180-220 °C187 °C
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Soluble in water
Key Structural Features - A six-membered heterocyclic ring with one nitrogen atom and one double bond.- A primary alcohol functional group.- A six-membered heterocyclic ring with one oxygen atom.- A primary alcohol functional group.

Strategic Synthesis: A Proposed Multicomponent Approach

Modern synthetic chemistry favors efficiency and sustainability, making multicomponent reactions (MCRs) an attractive strategy for constructing complex molecules like tetrahydropyridines in a single step.[2][3] An enantioselective, one-pot domino process could be a powerful method to produce (1,2,5,6-Tetrahydropyridin-2-yl)methanol.[5]

The following proposed synthesis is based on a domino reaction involving an in-situ generated imine, glutaraldehyde, and subsequent reduction steps.

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Domino Reaction cluster_2 Step 3: Reduction & Deprotection A Aldehyde (R-CHO) Imine Imine (R-CH=N-R') A->Imine B Primary Amine (NH₂-R') B->Imine DHP Dihydropyridine Intermediate Imine->DHP Glutaraldehyde Glutaraldehyde Glutaraldehyde->DHP Proline Proline Catalyst Proline->DHP Final_Product (1,2,5,6-Tetrahydropyridin-2-yl)methanol DHP->Final_Product Reduction Reducing Agent (e.g., NaBH₄) Reduction->Final_Product

Caption: Proposed synthetic workflow for (1,2,5,6-Tetrahydropyridin-2-yl)methanol.

Experimental Protocol (Proposed)
  • Imine Formation: In a round-bottom flask, dissolve the starting aldehyde and primary amine in a suitable solvent like DMSO.

  • Domino Reaction: Add glutaraldehyde and a catalytic amount of L-proline to the mixture. Stir at room temperature, monitoring the reaction by thin-layer chromatography (TLC).[5]

  • Oxidation-Reduction: Upon completion, introduce an oxidizing agent like 2-iodoxybenzoic acid (IBX), followed by a reducing agent such as sodium borohydride (NaBH₄) to yield the chiral tetrahydropyridine.[5][6]

  • Purification: Purify the crude product using column chromatography to obtain the final compound.

  • Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and IR spectroscopy.[1]

Structural Elucidation and Characterization

A full characterization is essential to confirm the identity and purity of the synthesized molecule. The following techniques are standard for this class of compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the vinyl protons of the double bond, the proton on the carbon bearing the hydroxyl group, and the various aliphatic protons in the ring.

    • ¹³C NMR: Will confirm the number of unique carbon atoms, with distinct chemical shifts for the sp² carbons of the double bond, the carbon attached to the hydroxyl group, and the other sp³ carbons in the ring.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy: A broad peak in the 3200-3600 cm⁻¹ region will indicate the presence of the O-H bond from the alcohol, while a peak around 1650 cm⁻¹ would suggest the C=C double bond.

Applications in Drug Development and Research

The tetrahydropyridine scaffold is a versatile template for developing novel therapeutics.[1] Derivatives have shown a wide range of pharmacological activities, including:

  • Central Nervous System (CNS) Agents: The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that can induce Parkinson's-like symptoms has spurred research into THP derivatives as modulators of dopamine and serotonin receptors.[1]

  • Antimicrobial Agents: Certain tetrahydropyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1]

  • Enzyme Inhibition: The THP ring can be a key component in designing inhibitors for enzymes like monoamine oxidase (MAO).[3]

The presence of the hydroxymethyl group in (1,2,5,6-Tetrahydropyridin-2-yl)methanol offers a handle for creating libraries of related compounds through esterification, etherification, or other modifications, enabling extensive structure-activity relationship (SAR) studies.

G cluster_0 Potential Therapeutic Areas THP (1,2,5,6-Tetrahydropyridin-2-yl)methanol CNS CNS Disorders THP->CNS Modulation of Neuroreceptors Antimicrobial Antimicrobial Agents THP->Antimicrobial Development of Novel Antibiotics Enzyme Enzyme Inhibitors THP->Enzyme SAR Studies for Enzyme Inhibition

Caption: Potential applications of the target compound in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (1,2,5,6-Tetrahydropyridin-2-yl)methanol is not available, general precautions for handling heterocyclic amines and alcohols should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Handling: Avoid breathing vapors or mists. Do not ingest. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[8]

  • Storage: Store in a well-ventilated, cool, and dry place in a tightly sealed container.[9]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Skin: Wash with plenty of soap and water.[7]

    • Ingestion/Inhalation: Seek immediate medical attention.[8]

The synthesis may involve hazardous reagents and solvents, such as methanol, which is flammable and toxic.[10] Always consult the specific SDS for each chemical used in the synthesis and conduct a thorough risk assessment before beginning any experimental work.

Conclusion and Future Directions

(1,2,5,6-Tetrahydropyridin-2-yl)methanol represents a promising, albeit under-explored, building block in the vast landscape of medicinal chemistry. While the lack of extensive literature on this specific molecule presents a challenge, it also signifies an opportunity for novel research. The synthetic strategies and potential applications outlined in this guide provide a solid foundation for further investigation. Future work should focus on developing and validating a stereoselective synthesis for this compound, followed by a thorough evaluation of its biological activities. Such efforts could unlock new therapeutic possibilities derived from the versatile tetrahydropyridine scaffold.

References

  • Khan, M. M., et al. (2026, January 7). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydropyran-2-methanol. PubChem. Retrieved from [Link]

  • State of Michigan. (n.d.). Safety Data Sheet - Methanol. Retrieved from [Link]

  • Ramaraju, P., et al. (n.d.). Synthesis of 2,6-Dialkyl-1,2,5,6-Tetrahydropyridines and Their Applications in Total Synthesis. ResearchGate. Retrieved from [Link]

  • Hirani, B., & Gurubaxani, S. B. (2025, January). Comparison of catalyst for the synthesis of 1,2,5,6 tetrahydropyridines. ResearchGate. Retrieved from [Link]

  • Khan, M. M., et al. (2026, January 9). Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. Retrieved from [Link]

  • Reddy, P. A., et al. (n.d.). Discovery of 5-Substituted Tetrahydronaphthalen-2-yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. PMC. Retrieved from [Link]

  • Vereshchagin, A. N., et al. (2022, July 7). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. ResearchGate. Retrieved from [Link]

  • Lee, H., et al. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Retrieved from [Link]

  • Ellman, J. A., et al. (n.d.). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. PMC. Retrieved from [Link]

  • LIPID MAPS. (2025, June 17). Structure Database (LMSD). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013, September 30). Methanol. IRIS. Retrieved from [Link]

  • Greenfield Global. (n.d.). Product Specifications Sheet World/GMP Grade Methanol. Retrieved from [Link]

Sources

Exploratory

Safety, Handling, and Operational Protocols for (1,2,5,6-Tetrahydropyridin-2-yl)methanol in Medicinal Chemistry

Executive Summary (1,2,5,6-Tetrahydropyridin-2-yl)methanol is a highly versatile, bifunctional building block utilized extensively in the formal synthesis of iminosugars (such as D-fagomine) and biologically active alkal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,2,5,6-Tetrahydropyridin-2-yl)methanol is a highly versatile, bifunctional building block utilized extensively in the formal synthesis of iminosugars (such as D-fagomine) and biologically active alkaloid derivatives [1]. Featuring both a nucleophilic secondary amine and a primary alcohol tethered to an unsaturated piperidine ring, this compound offers exceptional synthetic utility. However, its complex reactivity profile and structural similarity to known neurotoxic tetrahydropyridines necessitate stringent handling, storage, and operational protocols.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard safety data sheets. This whitepaper elucidates the causality behind the chemical's behavior and provides self-validating experimental workflows to ensure both operator safety and synthetic success.

Chemical Identity & Mechanistic Reactivity

To safely handle (1,2,5,6-Tetrahydropyridin-2-yl)methanol, one must first understand the mechanistic rationale behind its instability. The molecule is a cyclic allylic amine. The secondary amine is highly nucleophilic, making the free base prone to spontaneous oxidation or polymerization when exposed to atmospheric oxygen or ambient light. The primary alcohol is susceptible to unwanted oxidation, potentially forming the corresponding aldehyde if not properly passivated.

Quantitative Physicochemical Data

Table 1: Physicochemical Properties and Safety Metrics

PropertyValue / Specification
CAS Number (Free Base) 1785314-26-2
CAS Number (HCl Salt) 2413870-20-7
Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Storage Temperature 2-8°C (Short term), -20°C (Long term)
Target Organs (Toxicity) Skin, Eyes, Respiratory Tract
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Mechanistic Reactivity Diagram

The following diagram illustrates the divergent reactivity pathways of the compound, dictating the necessity for immediate protection strategies [2].

Reactivity A (1,2,5,6-Tetrahydropyridin-2-yl)methanol B Secondary Amine (Nucleophilic) A->B C Primary Alcohol (H-Bonding/Oxidation) A->C D Alkene (Electrophilic Addition) A->D E N-Alkylation / Acylation B->E F Esterification / Aldehyde C->F G Epoxidation / Halogenation D->G

Mechanistic reactivity pathways of the bifunctional tetrahydropyridine scaffold.

Mechanistic Toxicology & Safety Profile

The Tetrahydropyridine Structural Alert

The tetrahydropyridine core is infamous in neurotoxicology due to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin that induces Parkinsonian syndromes [3]. Causality: MPTP's toxicity is highly specific; it requires the N-methyl and 4-phenyl substitutions to be oxidized by Monoamine Oxidase B (MAO-B) into the toxic MPP+ pyridinium ion, which subsequently destroys dopaminergic neurons [4].

While (1,2,5,6-Tetrahydropyridin-2-yl)methanol lacks these specific moieties and is not a direct substrate for MAO-B mediated neurotoxicity, it retains the general toxicological profile of cyclic allylic amines. It must be handled with high caution due to potential unknown cumulative neurotoxic effects and its proven status as a severe mucosal, dermal, and ocular irritant [5].

Handling, Storage, and Engineering Controls

Because of its susceptibility to oxidation and moisture-induced degradation, the compound requires strict environmental controls.

Self-Validating Storage Protocol

To ensure the integrity of the reagent before deployment, utilize the following self-validating checks:

  • Visual Inspection (Colorimetric Check): Upon retrieval from -20°C cold-chain storage, inspect the compound. The pure compound is typically a colorless to pale-yellow oil (or crystalline solid as an HCl salt). Validation: A dark brown or highly viscous discoloration indicates oxidative degradation or polymerization; the batch must be discarded.

  • Atmosphere Validation: Store the compound in a Schlenk flask or a septum-sealed vial under Argon. Validation: Upon inserting an inert gas needle, a brief "hiss" of pressure equalization validates that the seal integrity was maintained during storage.

  • Moisture Control: Always allow the sealed container to warm to room temperature in a desiccator before opening. Validation: This prevents atmospheric condensation on the cold compound, which would otherwise lead to rapid hydrolysis of subsequent reagents.

Experimental Workflows: N-Boc Protection

In the synthesis of complex iminosugars like D-fagomine, the secondary amine of (1,2,5,6-Tetrahydropyridin-2-yl)methanol must be passivated to prevent unwanted side reactions during the manipulation of the primary alcohol or the alkene [1]. The following is a self-validating, step-by-step methodology for the N-Boc protection of this compound.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of (1,2,5,6-Tetrahydropyridin-2-yl)methanol in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an Argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath.

  • Base Addition: Dropwise, add 1.5 equivalents of Triethylamine (Et 3​ N).

  • Protection: Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O).

  • Propagation: Remove the ice bath, allowing the system to warm to room temperature, and stir for 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH 4​ Cl, extract with DCM, and wash the organic layer with brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

Reaction Parameters and Validation Metrics

Table 2: N-Boc Protection Reaction Parameters and Validation Metrics

ParameterSetpoint / ReagentValidation MetricCausality / Rationale
Solvent Anhydrous DCM (0.1 M)Clear solution achieved prior to reagent addition.Ensures complete solvation and prevents water-induced Boc 2​ O hydrolysis.
Temperature 0°C to RTInternal Temp ≤ 5°C before Boc 2​ O addition.Mitigates the exothermic nature of Boc 2​ O addition, preventing side reactions.
Base Et 3​ N (1.5 eq)pH > 8 (tested via wet pH paper on a 1 µL aliquot).Neutralizes HCl (if using the salt form) and acts as an acid scavenger.
Reagent Boc 2​ O (1.1 eq)Mild CO 2​ gas evolution observed.Drives the formation of the N-Boc carbamate.
Endpoint 2 hours at RTTLC (DCM:MeOH 9:1) shows >95% conversion.Confirms complete passivation of the secondary amine before downstream steps.
Workflow Diagram

Workflow A 1. Dissolve Free Base in DCM [Check: Clear Solution] B 2. Cool to 0°C [Check: Internal Temp < 5°C] A->B C 3. Add Et3N and Boc2O [Check: Gas Evolution] B->C D 4. Warm to RT (2h) [Check: TLC Conversion > 95%] C->D E 5. Aqueous Workup [Check: Phase Separation] D->E

Self-validating workflow for N-Boc protection with built-in quality control checkpoints.

Emergency Response and Waste Management

Due to the environmental and biological hazards associated with tetrahydropyridine derivatives, emergency and waste protocols must be strictly adhered to:

  • Spill Protocol: Do not use water initially, as it may spread the organic contaminant. Absorb the spill with an inert solid (e.g., vermiculite or dry sand). Sweep the absorbed material into a sealed, labeled hazardous waste container. Wash the affected area with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a thorough water rinse [5].

  • Exposure Protocol: In the event of dermal contact, immediately flush the area with copious amounts of water for at least 15 minutes while removing contaminated clothing. The compound is a severe irritant; seek immediate medical evaluation[5].

  • Waste Disposal: All organic layers, aqueous washes containing amine residues, and contaminated solid waste (including TLC plates and gloves) must be collected in designated halogenated/non-halogenated organic waste carboys. These must be disposed of via high-temperature incineration [3].

References

  • Soriano Istat, S. "Palladium-catalyzed asymmetric allylic amination. development and synthetic applications." TDX (Tesis Doctorals en Xarxa). Available at: [Link]

  • Emory University Environmental Health and Safety. "MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Safety Guidelines". Emory University. Available at:[Link]

  • National Institutes of Health. "Placental Toxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in Mice". PubMed. Available at: [Link]

  • Chemos GmbH. "Safety Data Sheet: 2-Acetyl-3,4,5,6-tetrahydropyridine Hydrochloride". Chemos GmbH & Co. KG. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Derivatization of (1,2,5,6-Tetrahydropyridin-2-yl)methanol in Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the (1,2,5,6-Tetrahydropyridin-2-yl)methanol Scaffold in Medicinal Chemistry The (1,2,5,6-tetrahydropyridine-2-yl)methanol scaffold is a privileged heterocyclic motif of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the (1,2,5,6-Tetrahydropyridin-2-yl)methanol Scaffold in Medicinal Chemistry

The (1,2,5,6-tetrahydropyridine-2-yl)methanol scaffold is a privileged heterocyclic motif of significant interest in contemporary drug discovery.[1][2] Its inherent structural features, including a secondary amine and a primary alcohol, offer two distinct points for chemical modification, making it an ideal template for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1][3] The tetrahydropyridine core is a key constituent in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and central nervous system modulation.[4][5]

The strategic derivatization of (1,2,5,6-tetrahydropyridin-2-yl)methanol allows for a systematic exploration of the chemical space around this core structure. Modifications at the nitrogen atom can influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target engagement and pharmacokinetic properties. Similarly, derivatization of the primary alcohol can alter polarity, introduce new interaction points with biological targets, and serve as a handle for further conjugation. These targeted modifications are instrumental in elucidating the SAR, ultimately guiding the optimization of lead compounds towards enhanced potency, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) profiles.

This comprehensive guide provides detailed, field-proven protocols for the derivatization of (1,2,5,6-tetrahydropyridin-2-yl)methanol at both the nitrogen and oxygen centers, along with methodologies for purification and characterization, to empower researchers in their quest for novel therapeutics.

I. Derivatization of the Secondary Amine (N-functionalization)

The secondary amine of the tetrahydropyridine ring is a versatile functional group amenable to a variety of transformations, including N-alkylation, N-acylation, and N-sulfonylation.

I.A. N-Alkylation

N-alkylation introduces alkyl, benzyl, or other carbon-based substituents to the nitrogen atom, which can significantly impact a compound's steric bulk and lipophilicity.

N_Alkylation_Workflow start Start: (1,2,5,6-Tetrahydropyridin-2-yl)methanol dissolve Dissolve in Anhydrous Solvent (e.g., DMF, Acetonitrile) start->dissolve add_base Add Base (e.g., K2CO3, DIPEA) dissolve->add_base add_alkyl_halide Add Alkyl Halide (R-X) add_base->add_alkyl_halide reaction Stir at RT or Heat add_alkyl_halide->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Work-up monitor->workup purify Purification (Flash Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End: N-Alkyl Derivative characterize->end

Caption: Workflow for the N-Alkylation of (1,2,5,6-Tetrahydropyridin-2-yl)methanol.

This protocol describes a general procedure for the N-alkylation of (1,2,5,6-tetrahydropyridin-2-yl)methanol using an alkyl halide in the presence of a mild base.[6]

  • Materials:

    • (1,2,5,6-Tetrahydropyridin-2-yl)methanol

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of (1,2,5,6-tetrahydropyridin-2-yl)methanol (1.0 eq) in anhydrous DMF (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, the reaction may be heated to 50-60 °C.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.

I.B. N-Acylation

N-acylation introduces an acyl group to the nitrogen, forming a stable amide bond. This modification can introduce a hydrogen bond acceptor and alter the electronic properties of the molecule.

N_Acylation_Workflow start Start: (1,2,5,6-Tetrahydropyridin-2-yl)methanol dissolve Dissolve in Anhydrous DCM start->dissolve add_base Add Base (e.g., Triethylamine) dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride/Anhydride (RCOCl) cool->add_acyl_chloride reaction Stir at RT add_acyl_chloride->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Work-up monitor->workup purify Purification (Flash Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End: N-Acyl Derivative characterize->end

Caption: Workflow for the N-Acylation of (1,2,5,6-Tetrahydropyridin-2-yl)methanol.

This protocol details a standard procedure for the N-acylation using an acyl chloride.[7]

  • Materials:

    • (1,2,5,6-Tetrahydropyridin-2-yl)methanol

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (1,2,5,6-tetrahydropyridin-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield the N-acyl derivative.

I.C. N-Sulfonylation

N-sulfonylation introduces a sulfonyl group, forming a sulfonamide. This modification can act as a hydrogen bond donor and significantly alter the acidity of the N-H proton (if present) and the overall electronic character of the molecule.

This protocol provides a general method for the N-sulfonylation using a sulfonyl chloride.[8]

  • Materials:

    • (1,2,5,6-Tetrahydropyridin-2-yl)methanol

    • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq)

    • Pyridine or Triethylamine (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (1,2,5,6-tetrahydropyridin-2-yl)methanol (1.0 eq) in anhydrous DCM (10 mL/mmol) and add pyridine or triethylamine (2.0 eq).

    • Cool the mixture to 0 °C.

    • Add the sulfonyl chloride (1.1 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

    • Upon completion, dilute the mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the N-sulfonylated derivative.

II. Derivatization of the Primary Alcohol (O-functionalization)

The primary alcohol of the (1,2,5,6-tetrahydropyridin-2-yl)methanol scaffold can be readily transformed into esters and ethers, providing another avenue for structural diversification.

II.A. O-Esterification (O-Acylation)

O-esterification introduces an acyl group to the primary alcohol, which can modulate the compound's polarity and introduce new points of interaction.

O_Esterification_Workflow start Start: N-Protected (1,2,5,6-Tetrahydropyridin-2-yl)methanol dissolve Dissolve in Pyridine or DCM start->dissolve add_acylating_agent Add Acetic Anhydride/Acyl Chloride dissolve->add_acylating_agent add_catalyst Add DMAP (catalytic) add_acylating_agent->add_catalyst reaction Stir at RT add_catalyst->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Work-up monitor->workup purify Purification (Flash Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End: O-Acyl Derivative characterize->end

Caption: Workflow for the O-Esterification of N-Protected (1,2,5,6-Tetrahydropyridin-2-yl)methanol.

This protocol describes a standard procedure for the acetylation of the primary alcohol. Note: To avoid competing N-acylation, it is advisable to first protect the secondary amine (e.g., as a Boc or Cbz derivative) before proceeding with O-acylation.[5]

  • Materials:

    • N-protected-(1,2,5,6-Tetrahydropyridin-2-yl)methanol

    • Acetic anhydride (Ac₂O) (1.5 eq)

    • Pyridine

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Dichloromethane (DCM)

    • 1 M Copper (II) sulfate (CuSO₄) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-protected starting material (1.0 eq) in pyridine (5 mL/mmol) or DCM (10 mL/mmol).

    • Add acetic anhydride (1.5 eq) and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Dilute with DCM and wash with 1 M CuSO₄ solution (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the O-acetylated derivative.

II.B. O-Etherification (O-Alkylation)

O-etherification, commonly achieved through the Williamson ether synthesis, introduces an alkyl or aryl group to the oxygen atom, which can significantly alter the compound's solubility and metabolic stability.[9]

This protocol outlines the O-alkylation of the primary alcohol via the Williamson ether synthesis. Similar to O-acylation, prior protection of the secondary amine is recommended.[1]

  • Materials:

    • N-protected-(1,2,5,6-Tetrahydropyridin-2-yl)methanol

    • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of NaH (1.2 eq) in anhydrous THF (10 mL/mmol) at 0 °C, add a solution of the N-protected starting material (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the O-alkylated derivative.

III. Purification and Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized derivatives, which is a prerequisite for reliable SAR data.

III.A. Purification
  • Flash Column Chromatography: This is the most common method for purifying the synthesized derivatives.[10] The choice of eluent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol) will depend on the polarity of the product and should be determined by TLC analysis.

III.B. Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[11][12]

    • ¹H NMR: Provides information on the proton environment, including chemical shifts, integration, and coupling constants, confirming the introduction of new substituents.

    • ¹³C NMR: Confirms the carbon framework of the molecule and the presence of new carbon signals from the added substituents.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds and confirm their elemental composition.[13][14] High-resolution mass spectrometry (HRMS) is often employed for precise mass determination.

IV. Data Presentation for SAR Studies

The data generated from the biological evaluation of the synthesized derivatives should be systematically organized to facilitate SAR analysis. A tabular format is highly recommended for clarity and ease of comparison.

Compound ID R¹ (N-substituent) R² (O-substituent) Biological Activity (e.g., IC₅₀, Ki) Notes
Parent HH[Baseline Activity]Starting material
N-Me CH₃H[Activity Value]N-methylation
N-Bn BenzylH[Activity Value]N-benzylation
N-Ac AcetylH[Activity Value]N-acetylation
N-Ts TosylH[Activity Value]N-tosylation
O-Ac HAcetyl[Activity Value]O-acetylation
O-Me HCH₃[Activity Value]O-methylation
N-Me, O-Ac CH₃Acetyl[Activity Value]Dual modification

This structured presentation allows for a clear correlation between specific structural modifications and the resulting changes in biological activity, which is the cornerstone of SAR-driven drug discovery.

V. Conclusion

The derivatization of (1,2,5,6-tetrahydropyridin-2-yl)methanol is a powerful strategy for the exploration of chemical space and the generation of novel bioactive compounds. The protocols detailed in this guide provide a robust framework for the synthesis, purification, and characterization of a diverse array of N- and O-functionalized derivatives. By systematically applying these methodologies and carefully analyzing the resulting SAR data, researchers can accelerate the identification and optimization of new therapeutic agents.

References

  • Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2-ylmethyl)piperidine. BenchChem.
  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Retrieved March 14, 2026, from [Link]

  • BenchChem. (2025). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. BenchChem.
  • BenchChem. (2025).
  • Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry, 12(5), 551–571.
  • Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1).
  • Ihara, M., Brown, L., Ishida, C., Okuda, H., Sattelle, D., & Matsuda, K. (2006). Actions of imidacloprid, clothianidin and related neonicotinoids on nicotinic acetylcholine receptors of American cockroach neurons and their relationships with insecticidal potency. Pest Management Science, 62(9), 830-838.
  • Afrin, S., & Parvin, T. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4941.
  • Akchurin, R. N., Vereshchagin, A. N., Karpenko, K. Y., Starova, G. L., & Ibragimov, A. G. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4381.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Tetrahydro-1,5-naphthyridines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • BenchChem. (2025).
  • Hayasaka, Y. (2019). Quantitative analysis of mousy off-flavour compound 2-acetyl tetrahydropyridine in wine using liquid chromatography tandem mass spectrometry interfaced with atmospheric chemical ionisation.
  • Choi, H. J., Redda, K. K., & Gangapuram, M. (2019). Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6- Tetrahydropyridines as Potential Anti-Cancer Agents. Molecules (Basel, Switzerland), 24(5), 896.
  • Zhang, X., Li, X., Zhang, S., & Zhang, X. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(20), 3759.
  • Francis Academic Press. (2023).
  • Supuran, C. T., & Dediu, O. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5431.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved March 14, 2026, from [Link]

  • Wang, Z., He, L., & Zhang, X. (2015). Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. Organic Letters, 17(15), 3786-3789.
  • Chemistry Steps. (2024, November 22). Alkyl Halides to Alcohols. Retrieved March 14, 2026, from [Link]

  • Francis Academic Press. (2023).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved March 14, 2026, from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Lee, H., & Hong, J. (2016).
  • El-Gazzar, A. R., Youssef, A. M., & El-Sayed, M. A. A. (2018). Synthesis of Novel Substituted Tetrahydropyrimidine Derivatives and Evaluation of Their Pharmacological and Antimicrobial Activities. Journal of Heterocyclic Chemistry, 55(11), 2569-2579.
  • Gobbi, S., Cilia, A., & Pirona, L. (2006). Synthesis and SAR of substituted tetrahydrocarbazole derivatives as new NPY-1 antagonists. Bioorganic & medicinal chemistry letters, 16(13), 3462–3466.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 14, 2026, from [Link]

  • Buchardt, O., & Jensen, B. S. (1971). Mass spectral fragmentations of alkylpyridine N‐oxides. Acta Chemica Scandinavica, 25, 156-162.
  • Pardasani, R. T., & Pardasani, P. (2013). Gas chromatography-mass spectrometric studies of O-alkyl O-2-(N,N-dialkylamino) ethyl alkylphosphonites(phosphonates) for chemical weapons convention verification. European journal of mass spectrometry (Chichester, England), 19(5), 361–375.
  • González-López, M., & Marco-Contelles, J. (2011). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2011(28), 5521-5527.
  • Yüksek, H., Gürsoy, A., & Demirbaş, N. (2014). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 50(4), 853-862.
  • Reddy, G. S., & Lattimer, R. P. (2004). Mass spectral study on O,O-dialkyl N,N-dialkyl phosphoramidates under electron impact conditions. Journal of the American Society for Mass Spectrometry, 15(4), 547–557.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • Supuran, C. T., & Dediu, O. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5431.

Sources

Application

Application Note: Harnessing (1,2,5,6-Tetrahydropyridin-2-yl)methanol in Diversity-Oriented Multicomponent Reactions

Executive Summary (1,2,5,6-Tetrahydropyridin-2-yl)methanol is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry research[1]. Featuring both a nucleophilic secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,2,5,6-Tetrahydropyridin-2-yl)methanol is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry research[1]. Featuring both a nucleophilic secondary amine and a primary hydroxyl group, it is uniquely positioned for Diversity-Oriented Synthesis (DOS). This application note details its use in advanced Multicomponent Reactions (MCRs)—specifically the Petasis Borono-Mannich reaction and A³-coupling cascade cyclizations—enabling the rapid assembly of complex, drug-like fused oxazine and piperidine scaffolds[2].

Mechanistic Rationale & Structural Advantages

Designing self-validating synthetic routes requires a deep understanding of substrate causality. The selection of (1,2,5,6-Tetrahydropyridin-2-yl)methanol for MCRs is driven by three structural pillars:

  • Orthogonal Reactivity: The secondary amine acts as the primary nucleophile, rapidly condensing with aldehydes to form an electrophilic iminium species. The primary alcohol remains transiently unreactive during this phase, acting as a latent nucleophile for downstream trapping[3].

  • Conformational Preorganization: The endocyclic double bond (C4-C5) restricts the tetrahydropyridine ring's flexibility. Upon MCR completion (e.g., formation of a propargylamine in an A³-coupling), the spatial proximity of the pendant hydroxymethyl group thermodynamically drives intramolecular cyclization.

  • Self-Validating Diagnostics: The conversion of the primary alcohol into an ether linkage during cyclization provides a distinct diagnostic shift in ¹H NMR (disappearance of the broad -OH singlet and downfield shift of the adjacent -CH₂- protons), allowing for real-time reaction monitoring and structural validation[2].

Key Multicomponent Reaction Workflows

Tandem A³-Coupling / Hydroalkoxylation Cascade

The A³-coupling (Aldehyde-Alkyne-Amine) is a cornerstone MCR. When (1,2,5,6-Tetrahydropyridin-2-yl)methanol is utilized, the initial propargylamine product undergoes a spontaneous, transition-metal-catalyzed intramolecular hydroalkoxylation. This cascade forms a fused oxazino-tetrahydropyridine bicyclic system in a single pot, drastically increasing molecular complexity.

Pathway R Reactants Amine + Aldehyde + Alkyne I Iminium Ion Intermediate R->I -H2O P Propargylamine (A3 Product) I->P Cu(I), Alkyne O Fused Oxazine (Cyclization) P->O Hydroalkoxylation

Mechanistic pathway of the A3-coupling and subsequent cascade cyclization.

Petasis Borono-Mannich Reaction

Reacting the tetrahydropyridine derivative with an aldehyde and an arylboronic acid yields highly substituted amino alcohols. The use of fluorinated alcohols like Hexafluoroisopropanol (HFIP) as a solvent accelerates the reaction by stabilizing the iminium intermediate via hydrogen bonding, bypassing the need for transition metal catalysts.

Quantitative Data Summaries

To guide experimental design, the following table summarizes the optimized parameters for utilizing (1,2,5,6-Tetrahydropyridin-2-yl)methanol across different MCR platforms.

Reaction TypeReagentsCatalyst / SolventTemp / TimeYield (%)Atom Economy
A³ Cascade Amine, Aldehyde, AlkyneCuI (10 mol%) / Toluene60°C / 12h78 - 85%High (-H₂O)
Petasis MCR Amine, Aldehyde, Boronic AcidNone / HFIPRT / 8h82 - 91%High (-H₂O)
Ugi-Variant Amine, Aldehyde, Isocyanide, AcidNone / MeOHRT / 24h65 - 75%Very High (Addition)

Experimental Protocols

Protocol A: Cu-Catalyzed A³-Coupling and Cascade Cyclization

Objective: Synthesize a fused oxazino-tetrahydropyridine via a one-pot MCR.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4Å molecular sieves (100 mg/mmol). Purge the flask with Argon for 5 minutes.

  • Iminium Formation: Add (1,2,5,6-Tetrahydropyridin-2-yl)methanol (1.0 equiv) and the desired aldehyde (1.1 equiv) dissolved in anhydrous toluene (0.2 M). Stir at room temperature for 30 minutes.

  • Catalysis & Coupling: Add CuI (10 mol%) and the terminal alkyne (1.2 equiv) under a positive stream of Argon.

  • Cascade Cyclization: Seal the flask and heat the reaction mixture to 60°C for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the copper catalyst and molecular sieves, and concentrate under reduced pressure. Purify via flash column chromatography.

Causality of Experimental Choices:

  • Molecular Sieves (4Å): Iminium formation is an equilibrium process. Sequestering the water byproduct drives the reaction forward, preventing stalling prior to alkyne addition.

  • Inert Atmosphere (Argon): Terminal alkynes in the presence of Cu(I) and oxygen readily undergo Glaser homocoupling, forming unwanted diynes. Purging ensures the alkyne is exclusively consumed by the A³-coupling pathway.

  • Temperature Gradient: Initial room-temperature stirring prevents the thermal degradation of the sensitive iminium intermediate. Subsequent heating to 60°C provides the necessary activation energy for the intramolecular hydroalkoxylation (cyclization) step.

Protocol Prep 1. Preparation Dry Solvents & Sieves Iminium 2. Iminium Formation Stir 30 min, RT Prep->Iminium Catalysis 3. Cu(I) Catalysis Add Alkyne, 60°C Iminium->Catalysis Cyclization 4. Cascade Cyclization Extend heating to 12h Catalysis->Cyclization Validation 5. Validation NMR & LC-MS Cyclization->Validation

Step-by-step experimental workflow and validation logic for the cascade MCR.

Protocol B: HFIP-Promoted Petasis Borono-Mannich Reaction

Objective: Synthesize functionalized amino alcohols without transition-metal catalysts.

Step-by-Step Methodology:

  • Iminium Formation: In a 20 mL scintillation vial, dissolve (1,2,5,6-Tetrahydropyridin-2-yl)methanol (1.0 equiv) and an aldehyde (1.0 equiv) in Hexafluoroisopropanol (HFIP) (0.5 M). Stir at room temperature for 15 minutes.

  • Boronic Acid Addition: Add the arylboronic acid (1.2 equiv) in one portion. Stir the mixture at room temperature for 8 hours.

  • Isolation: Remove the HFIP under a stream of nitrogen (HFIP can be recovered via distillation for sustainability). Redissolve the crude residue in ethyl acetate, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Causality of Experimental Choices:

  • Solvent Choice (HFIP): HFIP is a strong hydrogen-bond donor with exceptionally low nucleophilicity. It stabilizes the highly electrophilic iminium ion intermediate without trapping it, accelerating the boronic acid attack without the need for toxic or expensive transition metal catalysts.

  • Order of Addition: The amine and aldehyde must be pre-stirred to ensure complete iminium formation before the boronic acid is introduced. Premature addition of boronic acid can lead to off-target protodeboronation.

Self-Validating Protocol Design

To ensure trustworthiness and reproducibility, researchers must validate the reaction progress via ¹H NMR:

  • Intermediate Check: The disappearance of the aldehyde proton signal (~9.5–10.5 ppm) confirms complete iminium formation.

  • Final Product Validation: Successful cascade cyclization (Protocol A) is confirmed by the disappearance of the primary alcohol's broad singlet (~2.5-3.0 ppm in CDCl₃) and the diagnostic downfield shift of the oxazine ring protons due to the newly formed C-O-C ether linkage[3].

References

  • Journal of Medicinal Chemistry (ACS Publications) - Metabolites of Febrifugine and Its Synthetic Analogue... (Context on tetrahydropyridine functionalization). Available at: [Link]

  • The Royal Society of Chemistry (RSC) - Supporting Information: NMR Validation for Tetrahydropyridin-yl-methanol derivatives. Available at: [Link]

Sources

Method

Application Notes and Protocols: Chiral Amino Alcohols as Ligands in Asymmetric Catalysis

A Note to the Researcher: Initial investigations into the specific application of (1,2,5,6-Tetrahydropyridin-2-yl)methanol as a ligand in catalysis did not yield established, replicable protocols in the current body of s...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Initial investigations into the specific application of (1,2,5,6-Tetrahydropyridin-2-yl)methanol as a ligand in catalysis did not yield established, replicable protocols in the current body of scientific literature. This suggests that its potential in this area is largely unexplored and represents a possible avenue for novel research.

In the spirit of providing a functionally equivalent and immediately applicable guide, this document will focus on a closely related and extensively validated class of chiral ligands: β-amino alcohols . These ligands share the core structural motif of a stereogenic center bearing both a hydroxyl and an amino group, which is fundamental to their efficacy in a wide range of asymmetric catalytic transformations.

This guide will provide in-depth application notes and protocols for the use of a representative chiral β-amino alcohol ligand, (1S,2R)-(+)-Norephedrine, in the asymmetric transfer hydrogenation of prochiral ketones. This reaction is a cornerstone of modern synthetic chemistry, offering a practical and efficient route to enantiomerically enriched secondary alcohols, which are key building blocks in the pharmaceutical and fine chemical industries.

Introduction: The Power of Chiral β-Amino Alcohol Ligands

Chiral β-amino alcohol ligands have emerged as a privileged class of ligands in asymmetric catalysis. Their utility stems from several key features:

  • Bidentate Coordination: The vicinal amino and hydroxyl groups can coordinate to a metal center in a bidentate fashion, forming a stable five-membered chelate ring. This rigidifies the catalyst structure, which is crucial for effective stereochemical communication.

  • Modular Synthesis: A vast array of chiral β-amino alcohols can be readily synthesized from the chiral pool (e.g., amino acids) or through asymmetric synthesis, allowing for fine-tuning of the steric and electronic properties of the ligand.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the amino group as a hydrogen bond acceptor, enabling secondary interactions with the substrate or other components of the catalytic system. These non-covalent interactions can play a critical role in substrate recognition and the stabilization of transition states, leading to high levels of enantioselectivity.

One of the most significant applications of chiral β-amino alcohol ligands is in the asymmetric transfer hydrogenation (ATH) of ketones and imines. In this process, a hydrogen atom is transferred from a simple hydrogen donor, such as isopropanol or formic acid, to the unsaturated substrate, mediated by a chiral metal catalyst.

Featured Application: Asymmetric Transfer Hydrogenation of Acetophenone using a (1S,2R)-(+)-Norephedrine-Derived Ruthenium Catalyst

This section provides a detailed protocol for the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol, a valuable chiral building block.

Causality Behind Experimental Choices
  • The Metal Precursor: [RuCl₂(p-cymene)]₂ is a common and air-stable precursor for Ru(II)-catalyzed transfer hydrogenation reactions. The p-cymene ligand is readily displaced by the chiral ligand and the substrate.

  • The Chiral Ligand: (1S,2R)-(+)-Norephedrine is a readily available and inexpensive chiral amino alcohol. In the presence of a base, it coordinates to the ruthenium center to form the active chiral catalyst.

  • The Hydrogen Donor: Isopropanol serves as both the solvent and the hydrogen source. It is inexpensive, readily available, and its oxidation product, acetone, is volatile and easily removed.

  • The Base: A strong base, such as potassium hydroxide (KOH), is required to deprotonate the amino alcohol ligand and facilitate its coordination to the ruthenium center, as well as to activate the isopropanol for hydrogen transfer.

Catalytic Cycle

The mechanism of asymmetric transfer hydrogenation with Ru(II)-amino alcohol catalysts is generally believed to proceed through a concerted outer-sphere mechanism.

Experimental Workflow start Start prepare_catalyst In situ Catalyst Preparation ([RuCl₂(p-cymene)]₂ + Ligand in i-PrOH) start->prepare_catalyst add_base Add KOH solution in i-PrOH (Formation of Active Catalyst) prepare_catalyst->add_base add_substrate Add Ketone Substrate add_base->add_substrate reaction Stir at Room Temperature (Monitor by TLC/GC) add_substrate->reaction quench Quench with 1 M HCl reaction->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine, Dry over MgSO₄ extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Flash Column Chromatography concentrate->purify analyze Determine ee by Chiral HPLC/GC purify->analyze end End analyze->end

Application

Application Note: High-Throughput Screening Assays for (1,2,5,6-Tetrahydropyridin-2-yl)methanol Derivatives

Introduction and Scientific Rationale The (1,2,5,6-Tetrahydropyridin-2-yl)methanol scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Derivatives of the tetrahydropyridine (THP) ring are heavily...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The (1,2,5,6-Tetrahydropyridin-2-yl)methanol scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Derivatives of the tetrahydropyridine (THP) ring are heavily investigated in central nervous system (CNS) drug discovery due to their structural mimicry of endogenous neurotransmitters. Specifically, they have demonstrated profound efficacy in modulating neuroinflammation[1] and acting as potent ligands for cholinergic signaling pathways[2][3].

As a Senior Application Scientist, designing a screening cascade for these derivatives requires assays that are not only high-throughput but mechanistically self-validating. To systematically evaluate libraries of (1,2,5,6-Tetrahydropyridin-2-yl)methanol derivatives, we employ a dual-screening approach:

The Causality Behind the Assays
  • Cholinergic Target Engagement (FLIPR Assay): THP derivatives are classic orthosteric and allosteric modulators of Muscarinic Acetylcholine Receptors (mAChRs)[4]. The M1, M3, and M5 subtypes are Gq​ -protein coupled. Ligand binding triggers Phospholipase C (PLC) activation, generating Inositol trisphosphate ( IP3​ ) and causing a rapid, transient release of intracellular calcium ( Ca2+ )[3]. The Fluorometric Imaging Plate Reader (FLIPR) assay utilizes a calcium-sensitive dye to capture this kinetic event in real-time, providing a high-throughput, self-validating readout of receptor activation or antagonism[5].

  • Phenotypic Neuroinflammation Screening (Griess Assay): In neurodegenerative models (such as Parkinson's and Alzheimer's diseases), microglial activation drives disease progression. THP derivatives have demonstrated potent anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglia[1]. The Griess assay quantifies nitrite (a stable breakdown product of NO), offering a robust, direct phenotypic readout of iNOS pathway inhibition.

HTS_Workflow Lib Compound Library (1,2,5,6-Tetrahydropyridin-2-yl)methanol Derivatives Screen1 Primary Screen: FLIPR Calcium Assay Target: mAChR (M1/M5) Lib->Screen1 High-Throughput Screen2 Secondary Screen: Griess Assay Target: LPS-induced NO in BV-2 Cells Screen1->Screen2 Hit Compounds Hit Hit Validation & SAR IC50 & Cytotoxicity Profiling Screen2->Hit Lead Candidates

Caption: Workflow cascade for screening (1,2,5,6-Tetrahydropyridin-2-yl)methanol derivatives.

Experimental Protocols

Protocol A: FLIPR Calcium 6 Assay for mAChR Modulation

This protocol is designed to identify agonists, antagonists, or positive allosteric modulators (PAMs) at Gq​ -coupled mAChRs. The use of Calcium 6 dye eliminates the need for wash steps, reducing well-to-well variability and preserving cell monolayer integrity[5].

Materials:

  • HEK293 cells stably expressing human M1 or M5 receptors.

  • FLIPR Calcium 6 Assay Kit (Molecular Devices)[5].

  • 384-well black-wall, clear-bottom microplates.

  • Reference compounds: Acetylcholine (Agonist), Scopolamine (Antagonist)[3].

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-M1/M5 cells at a density of 15,000 cells/well in 25 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media. Add 25 µL/well of Calcium 6 dye reconstituted in HEPES-buffered Hank's Balanced Salt Solution (HBSS) containing 2.5 mM Probenecid (to inhibit dye efflux via organic anion transporters)[5]. Incubate for 2 hours at 37°C.

  • Compound Preparation: Dilute the (1,2,5,6-Tetrahydropyridin-2-yl)methanol derivatives in HBSS buffer (ensure final assay DMSO concentration is 0.5%). Prepare a 5X concentration source plate.

  • Baseline Measurement: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds at 1 Hz.

  • Compound Addition (Agonist Mode): Automatically dispense 6.25 µL of the test compounds. Record fluorescence for 3 minutes to capture the peak calcium transient.

  • Antagonist/PAM Mode (Optional): If screening for antagonists, incubate cells with test compounds for 15 minutes, then add an EC80​ concentration of Acetylcholine and record the resulting calcium flux[4].

  • Data Analysis: Calculate the maximum fluorescence minus minimum fluorescence (Max-Min). Normalize data against the Acetylcholine maximum response (100%) and vehicle control (0%).

Protocol B: High-Throughput Griess Assay for Anti-Inflammatory Activity

This assay evaluates the ability of the derivatives to suppress LPS-induced NO production in murine BV-2 microglial cells, ensuring that the compounds possess functional phenotypic efficacy[1].

Materials:

  • Murine BV-2 microglial cell line.

  • Lipopolysaccharide (LPS, E. coli O111:B4).

  • Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Reference compound: Dexamethasone or L-NIL (selective iNOS inhibitor)[1].

Step-by-Step Methodology:

  • Cell Plating: Seed BV-2 cells at 20,000 cells/well in 96-well clear tissue culture plates in 100 µL of DMEM (10% FBS). Incubate for 24 hours to allow adherence.

  • Pre-treatment: Carefully aspirate media. Add 50 µL of fresh media containing serial dilutions of the THP derivatives (ranging from 0.1 µM to 50 µM). Incubate for 1 hour.

  • LPS Stimulation: Add 50 µL of media containing LPS to achieve a final well concentration of 1 µg/mL[1]. Incubate for 24 hours at 37°C.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well assay plate. Add 50 µL of Griess Reagent to each well.

  • Incubation & Reading: Incubate at room temperature for 10 minutes in the dark. Measure absorbance at 540 nm using a microplate reader.

  • Validation (Crucial Step): Quantify nitrite concentrations using a standard curve generated with sodium nitrite ( NaNO2​ ). Assess cell viability in the original plate using an MTT or CellTiter-Glo assay to ensure the observed NO reduction is due to target engagement and not compound cytotoxicity.

Signaling_Pathway cluster_mAChR Cholinergic Pathway (FLIPR Assay) cluster_iNOS Neuroinflammatory Pathway (Griess Assay) THP (1,2,5,6-Tetrahydropyridin-2-yl) methanol Derivatives mAChR mAChR (M1/M5) THP->mAChR Agonist/Antagonist NFkB NF-kB Activation THP->NFkB Inhibition Gq Gq Protein mAChR->Gq PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release (Fluorescence Signal) IP3->Ca LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production (Absorbance Signal) iNOS->NO

Caption: Dual mechanism of action for THP derivatives targeting mAChR and iNOS pathways.

Data Presentation and Quality Control

To ensure the trustworthiness of the HTS campaigns, assay performance must be rigorously evaluated. The table below outlines the expected quantitative metrics and acceptance criteria for valid screening runs.

Assay ParameterFLIPR Calcium 6 Assay (mAChR)Griess Assay (BV-2 Microglia)
Format 384-well96-well or 384-well
Readout Kinetic Fluorescence (Ex/Em: 485/525 nm)Endpoint Absorbance (540 nm)
Signal-to-Background (S/B) > 5.0> 10.0
Z'-Factor 0.65 (Robust HTS suitability) 0.70 (Excellent assay window)
Reference Compound IC50​ Scopolamine: 0.1 - 1.0 nM[4]L-NIL: ~2.5 µM[1]
Intra-plate CV (%) < 10%< 5%

Note: Any screening plate exhibiting a Z'-factor below 0.5 indicates a failure in the self-validating system (e.g., cell stress, dispensing error) and must be rejected and repeated to maintain scientific integrity.

References

  • Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxMwGPtG8CA1flA9Xe6J-26Ggyz4M9VTdfxlfrOyCl4g7EglLibrgwXie7lvb4fMniUosSvGKjNLbfOvQ7mzZ5fwpw_CHIDfPETQ4qmBvih0rNu54T2GRIqU8ef-GGAmjo1bCx9Bmetkrh6g==]
  • Towards the development of new subtype-specific muscarinic receptor radiopharmaceuticals. Canadian Science Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-fXqg0vNUU9aCDbZcCZ3S0CpXuH_wLHBsR9gscZ2woF2HPVgmaI47O0p8ARfoU6rYG4nfiDwvyPfJ71on4zThQ4Tv6xsk0mAVPyuHZpA5eGV7UeWuOY79g-LEzTzsh_m439B4P0xVAQ==]
  • Structural Modifications to Tetrahydropyridine-3-Carboxylate Esters en route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExSt_oGy2NIFBLuc7dmXPUr2pehsJTNIg-I0AvlZeUytQgTrFR8qN5Yjt79qC8rANH9grXoAzMErqxjq9Jj6j6EzjV4fbjjVCLjkCoMPMnJw4SdVcgJXAIOgl2FaJ8nP3jKlMgYUT4kabhZcw=]
  • Structural Modifications to Tetrahydropyridine-3-carboxylate Esters en Route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlGWzTB_3svBoEBkJwRudXTXxD6xDT43uXEwX8PVp0zzUHs-6wlDEvsvLcsF4xp1ymZinbyPd0k27XMdpjDzO3WMgO8HRklAgKaQ_ReaBnpJPf_aYm61eZ_c0oHeCdp0HGmBKtmw==]
  • Nicotine-mediated effects in neuronal and mouse models of synucleinopathy. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxY1CT43WQLvoxVqGWCaKpzRc-RYolQjBZBMaJqqm62AnSG1lvxvWUBZ5ztne0D3ErZuzNDMo7AKC7FdS6ups_ri4h3eP3QuGQYYqCln6rlJx_tvsTfTn1Yzkyystu3wHtMRDNYkbGSso_es5bnfKJERElYoCDtEgsjJwvm_jSnl1y05rn5x0w530PxHivpIDZSiKNFA==]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (1,2,5,6-Tetrahydropyridin-2-yl)methanol

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of (1,2,5,6-Tetrahydropyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of (1,2,5,6-Tetrahydropyridin-2-yl)methanol. This versatile heterocyclic building block is a crucial intermediate in the development of novel therapeutics. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and optimize your reaction yields.

Synthetic Overview: Pathways to the Tetrahydropyridine Core

The synthesis of (1,2,5,6-Tetrahydropyridin-2-yl)methanol primarily involves the partial reduction of a corresponding pyridine precursor. While other advanced methods like the Aza-Diels-Alder reaction exist for constructing tetrahydropyridine rings, the reduction of readily available pyridine-2-carboxaldehyde or its derivatives remains the most direct and common approach.[1][2][3][4]

The core challenge lies in achieving selective reduction of the pyridine ring to the 1,2,5,6-tetrahydro state without over-reduction to the fully saturated piperidine ring, while simultaneously reducing the aldehyde to a primary alcohol.

Primary Synthetic Route: Reductive Cyclization

The most prevalent method involves the reduction of an N-substituted pyridinium salt derived from pyridine-2-carboxaldehyde. This strategy enhances the susceptibility of the aromatic ring to nucleophilic attack by a hydride reagent.

Reaction_Pathway Start Pyridine-2-carboxaldehyde P_Salt N-Acyl/Alkyl Pyridinium Salt Start->P_Salt 1. Activating Agent (e.g., Acyl Halide) Product (1,2,5,6-Tetrahydropyridin-2-yl)methanol P_Salt->Product 2. Selective Reducing Agent (e.g., NaBH₄ in Methanol)

Caption: General pathway for synthesis via a pyridinium salt intermediate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is consistently low. What are the most common culprits?

A1: Low yields can stem from several factors, often related to reagent purity, reaction conditions, and workup procedures.[5] A systematic check is the most effective troubleshooting approach.[6]

Potential Cause Explanation & Causality Recommended Solution
Reagent Purity Pyridine-2-carboxaldehyde is prone to oxidation to picolinic acid upon exposure to air.[7] This acidic impurity can quench the reducing agent and complicate the reaction.Use freshly distilled or recently purchased pyridine-2-carboxaldehyde. Verify purity via NMR or GC before use.
Atmospheric Moisture Hydride reducing agents like sodium borohydride (NaBH₄) react with water. Moisture in solvents or from the atmosphere will consume the reagent, leading to incomplete reduction.Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]
Suboptimal Temperature The reduction of the pyridinium salt is typically exothermic. If the temperature is too high, it can favor over-reduction or side reactions. If too low, the reaction may be sluggish or stall.[8]Maintain the reaction temperature at 0 °C to -10 °C during the addition of the reducing agent to control the reaction rate and improve selectivity.
Inefficient Workup The product is a polar amine and can be water-soluble, especially in its protonated form. Significant product loss can occur during aqueous extraction phases.During workup, basify the aqueous layer (pH > 10) with NaOH or K₂CO₃ to ensure the product is in its free-base form, then extract with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

Q2: My TLC/LC-MS analysis shows an incomplete reaction with starting material still present. What should I do?

A2: An incomplete reaction points to an issue with the stoichiometry or activity of your reagents.[8][9]

Incomplete_Reaction_Troubleshooting Start Incomplete Reaction Detected (TLC/LC-MS) Q1 Was the reducing agent added slowly at low temperature? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No, added quickly Q1->A1_No Q2 Are reagents and solvents confirmed anhydrous? A1_Yes->Q2 Sol1 Issue: Runaway reaction decomposed reagent. Fix: Repeat with controlled addition. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No, or unsure Q2->A2_No Q3 Was a stoichiometric excess of reducing agent used? A2_Yes->Q3 Sol2 Issue: Reagent quenched by moisture. Fix: Use anhydrous solvents and inert atmosphere. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End If issues persist, consider a more powerful reducing system or different N-activating group. A3_Yes->End Sol3 Issue: Insufficient reagent. Fix: Repeat with 1.5-2.0 equivalents of reducing agent. A3_No->Sol3

Sources

Troubleshooting

Technical Support Center: Navigating the Acidic Instability of (1,2,5,6-Tetrahydropyridin-2-yl)methanol

Welcome to the technical support guide for (1,2,5,6-Tetrahydropyridin-2-yl)methanol. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (1,2,5,6-Tetrahydropyridin-2-yl)methanol. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. While invaluable in synthesis, the stability of this compound under acidic conditions presents a significant challenge that can impact reaction yields, purity, and overall project timelines.

This guide provides an in-depth analysis of the underlying chemical principles governing its instability, offers practical troubleshooting advice in a direct question-and-answer format, and details field-proven protocols to mitigate degradation and ensure the success of your experiments.

Section 1: The Core Issue — Understanding the Mechanism of Acidic Instability

The chemical reactivity of (1,2,5,6-Tetrahydropyridin-2-yl)methanol is dominated by the interplay between its allylic amine nitrogen and the endocyclic double bond. Exposure to acidic conditions initiates a cascade of potential degradation pathways that compromise the integrity of the molecule.

The primary event is the protonation of the basic nitrogen atom. This conversion of the amine to an ammonium salt is the key destabilizing step. From this intermediate, two major degradation pathways can occur:

  • Acid-Catalyzed Isomerization: The protonated intermediate can facilitate a proton transfer, leading to the migration of the double bond within the tetrahydropyridine ring. This process can result in a mixture of isomers, such as the 1,2,3,4- or 1,2,3,6-tetrahydropyridine variants. Research on related tetrahydropyridine systems has documented such isomerizations, which can occur slowly even under mild conditions and are likely accelerated by acid.[1][2] The formation of these isomers leads to complex product mixtures that are difficult to separate and characterize.

  • Decomposition and Byproduct Formation: In the presence of strong acids, such as Trifluoroacetic Acid (TFA) or concentrated Hydrochloric Acid (HCl), the degradation is often more severe. Studies involving acid-promoted reactions on substituted tetrahydropyridines have shown that strong acids can lead to "markedly worse results" and the formation of "unidentified byproducts".[3] In some cases, complete decomposition of the material is observed.[4] This suggests that beyond simple isomerization, fragmentation or polymerization pathways may become accessible, leading to significant yield loss and the formation of intractable tars.

Below is a diagram illustrating the proposed initial steps of acid-catalyzed degradation.

Degradation_Pathway Start (1,2,5,6-Tetrahydropyridin-2-yl)methanol Protonated Protonated Intermediate (Ammonium Salt) Start->Protonated + H⁺ (Acidic Conditions) Isomers Isomeric Tetrahydropyridines (e.g., 1,2,3,6-isomer) Protonated->Isomers Double Bond Migration Decomposition Decomposition Products (Oligomers, Fragments) Protonated->Decomposition Strong Acid (e.g., TFA, conc. HCl)

Caption: Proposed degradation pathways under acidic conditions.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during your work.

Q1: My reaction yield was significantly lower than expected after performing an acidic aqueous workup (e.g., a 1M HCl wash). What happened?

A: It is highly probable that a significant portion of your product was degraded during the acidic wash. The protonation of the nitrogen makes the entire molecule more water-soluble, but it also initiates the degradation pathways described above.[4] Even brief contact with moderately strong acids can cause decomposition, reducing your isolated yield.

  • Immediate Solution: Avoid acidic washes altogether if possible. Use a saturated sodium bicarbonate (NaHCO₃) solution for neutralization, followed by a brine (saturated NaCl) wash to remove water.

  • Proactive Strategy: If your product is the only basic component, consider an alternative purification method like chromatography without a prior acidic wash.

Q2: After running an N-Boc deprotection with TFA, my LC-MS and NMR show a complex mixture of peaks with the same mass, and my desired product is only a minor component. What are these impurities?

A: You are likely observing a mixture of tetrahydropyridine isomers. Strong acids like TFA are known to be particularly harsh on tetrahydropyridine scaffolds, promoting double bond migration to thermodynamically more stable positions.[3] Each peak with the parent mass likely corresponds to a different double bond isomer of your starting material.

  • Immediate Solution: Attempting to separate these isomers can be very challenging. If the downstream reaction is tolerant of the mixture, you may proceed, but this is not ideal. Otherwise, the material may need to be discarded.

  • Proactive Strategy: Avoid using TFA for N-Boc deprotection on this scaffold. See Section 3 for recommended alternative deprotection methods.

Q3: I added a strong acid to my reaction mixture, and the solution turned dark brown or black. Is the product salvageable?

A: A dark color change upon the addition of a strong acid is a strong indicator of extensive decomposition, likely leading to the formation of polymeric or charred material.[4] Salvaging the desired product from this mixture is often impossible. This underscores the critical need to prevent degradation rather than trying to remedy it after the fact.

Section 3: Best Practices and Mitigation Strategies

Success with this molecule depends on proactive measures to avoid acidic environments.

pH and Reagent Selection

Careful selection of reagents and control of pH are paramount. The table below provides a guide to common acidic reagents and their compatibility with the (1,2,5,6-tetrahydropyridine) core.

Reagent/ConditionRelative StrengthRecommendation & Comments
Trifluoroacetic Acid (TFA) Very StrongAvoid. High risk of isomerization and decomposition.[3]
Conc. HCl / H₂SO₄ Very StrongAvoid. High risk of severe decomposition.[4]
4M HCl in Dioxane StrongUse with Extreme Caution. Often used for Boc deprotection, but poses a high risk. Monitor reaction carefully by TLC/LC-MS and use minimal exposure time.
Acetic Acid (AcOH) WeakPreferred Acid. Suitable for reactions requiring mild acid catalysis. Acetic acid has been shown to be compatible with THP systems where stronger acids failed.[3]
Citric Acid WeakGood Alternative. A mild, solid acid useful for creating buffered systems or for mild acid-catalyzed reactions.[5]
Silica Gel (during Chromatography) Mildly AcidicUse with Awareness. Standard silica gel is acidic and can cause streaking or degradation on the column. Consider deactivating the silica by pre-treating with a triethylamine/eluent mixture or using commercially available neutral silica.
Critical Workflow: N-Boc Group Deprotection

The removal of an N-Boc group is a common scenario where this molecule's instability becomes a major hurdle. Standard protocols using TFA or HCl are not recommended.[6]

Recommended Alternatives:

  • Mildly Acidic Conditions: Use 1-2 equivalents of acetyl chloride in methanol. This generates HCl in situ at a low concentration, which can be sufficient for deprotection without causing rapid decomposition. Careful monitoring is essential.

  • Thermal Deprotection: In the absence of other heat-sensitive functional groups, heating the N-Boc protected compound in a high-boiling polar solvent can effect deprotection without any acid.[7][8] This is often the cleanest method. See Section 5 for a detailed protocol.

  • Lewis Acid Conditions: Reagents like TMSOTf can be used, but require careful optimization to avoid side reactions.[9]

Troubleshooting_Workflow Start Experiment with (1,2,5,6-THP-2-yl)methanol results in low yield or impurities. CheckAcid Was a strong acid used? (TFA, conc. HCl, etc.) Start->CheckAcid YesAcid High probability of acid-catalyzed degradation. CheckAcid->YesAcid Yes NoAcid Consider other factors: - Reagent stability - Reaction conditions - Silica gel acidity CheckAcid->NoAcid No Action Revise protocol: 1. Replace strong acid with mild acid (AcOH) 2. Use non-acidic methods (thermal) 3. Use neutral workup (NaHCO₃) YesAcid->Action

Caption: Troubleshooting workflow for unexpected results.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the ideal pH range for storing a solution of (1,2,5,6-Tetrahydropyridin-2-yl)methanol?

    • A: For short-term storage in solution, maintain a pH between 8 and 10. This ensures the nitrogen remains in its free base form and minimizes the risk of degradation. Avoid long-term storage in solution if possible; storing as a neat, dry solid under an inert atmosphere (N₂ or Ar) at low temperature is preferred.

  • Q: How does having an N-protecting group (like Boc or Cbz) affect the compound's stability in acid?

    • A: An N-Boc group creates a dilemma: the protecting group itself requires acid for removal, yet the core structure is acid-sensitive.[6] An N-Cbz or N-benzyl group would be stable to acid but requires hydrogenolysis for removal, which would also reduce the ring's double bond. Therefore, the choice of protecting group must be carefully planned in the context of the entire synthetic route. If acidic conditions are unavoidable in later steps, a more acid-stable protecting group should be considered from the outset.

  • Q: Can I use reverse-phase HPLC with a TFA modifier for purification?

    • A: This should be avoided. The low pH of a standard TFA-modified mobile phase (typically pH ~2) will cause on-column degradation, leading to broad peaks, poor recovery, and potentially impure fractions as the compound isomerizes during purification. If reverse-phase is necessary, use a mobile phase buffered with ammonium acetate or ammonium formate at a pH > 4, if compatible with your separation.

Section 5: Recommended Experimental Protocol

Protocol: Thermal N-Boc Deprotection of N-Boc-(1,2,5,6-Tetrahydropyridin-2-yl)methanol

This protocol leverages a non-acidic method to avoid the stability issues associated with traditional deprotection reagents. It is based on literature procedures for thermal deprotection of N-Boc amines.[7][8]

Materials:

  • N-Boc-(1,2,5,6-Tetrahydropyridin-2-yl)methanol

  • Dimethyl Sulfoxide (DMSO) or Trifluoroethanol (TFE) (high-boiling, polar solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle with temperature control

Procedure:

  • Setup: To a clean, dry round-bottom flask, add the N-Boc protected starting material (1.0 eq).

  • Solvent Addition: Add a sufficient volume of DMSO or TFE to create a 0.1–0.5 M solution.

  • Inerting: Flush the flask with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to 120-150 °C. The optimal temperature may vary and should be determined empirically. TFE may allow for lower temperatures than DMSO.[7]

  • Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots every 1-2 hours and analyzing by TLC or LC-MS.

    • On TLC, you should see the consumption of the starting material (higher Rf) and the appearance of the deprotected product (lower Rf, more polar).

    • LC-MS will confirm the mass change.

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Isolation:

    • Dilute the reaction mixture with a large volume of water.

    • Extract the aqueous phase multiple times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography using a neutral eluent system (e.g., Dichloromethane/Methanol with 0.5% triethylamine to deactivate the silica).

References

  • Zavialov, I. A., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. ResearchGate. Available at: [Link]

  • Zavialov, I. A., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules. Available at: [Link]

  • Ellman, J. A., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie. Available at: [Link]

  • Taylor, R. J. K., et al. C–H Activation Reactions of Tetrahydropyridines. University of York. Available at: [Link]

  • Redda, K. K., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Available at: [Link]

  • Sharma, R. (2022). Natural Acid Catalyzed Aqua Mediated multi component Synthesis of Tetrahydropyridines and its antioxidant Activities. Mayas Publication. Available at: [Link]

  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Ellman, J. A., et al. (2012). Highly diastereoselective synthesis of tetrahydropyridines by a C-H activation-cyclization-reduction cascade. PubMed. Available at: [Link]

  • Kappe, C. O., et al. Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Saha, C., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Medicinal Chemistry. Available at: [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available at: [Link]

  • Strlič, M., et al. (2015). Acid-catalysed degradation. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Temperature Effects in (1,2,5,6-Tetrahydropyridin-2-yl)methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges during the partial reduction of pyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges during the partial reduction of pyridine derivatives. Synthesizing (1,2,5,6-tetrahydropyridin-2-yl)methanol requires the precise, partial reduction of 2-pyridinemethanol (or its activated pyridinium salts). The fundamental challenge lies in the thermodynamic landscape of the reaction: stopping the reduction at the tetrahydropyridine stage requires strict kinetic control to prevent over-reduction to the fully saturated piperidine or oxidative degradation back to the aromatic pyridine.

The most critical parameter governing this kinetic control is temperature . This guide provides a self-validating framework, mechanistic insights, and field-proven protocols to help you troubleshoot and optimize your synthesis.

Mechanistic Pathway & Temperature Divergence

To understand why your reaction is failing, we must first map the causality of the reduction pathway. The reduction proceeds via a highly reactive 1,2-dihydropyridine intermediate, at which point temperature dictates the fate of the molecule.

Pathway SM 2-Pyridinemethanol (Aromatic) INT 1,2-Dihydropyridine (Unstable Intermediate) SM->INT Hydride Addition (Rate-limiting) PROD (1,2,5,6-Tetrahydropyridin-2-yl)methanol (Target) INT->PROD 0°C to 25°C Controlled Kinetics DEG Aromatization (Degradation) INT->DEG >50°C / O2 Thermodynamic Sink OVER Piperidine-2-methanol (Over-reduction) PROD->OVER >40°C / Excess Hydride Loss of Selectivity

Reaction pathway of 2-pyridinemethanol reduction highlighting temperature-dependent divergences.

Troubleshooting FAQs

Q1: My GC-MS shows predominantly piperidine-2-methanol. Why is the reaction over-reducing, and how do I stop it? Causality: Over-reduction is a thermodynamic consequence of elevated thermal energy. The activation energy ( Ea​ ) required to reduce the conjugated enamine system of the dihydropyridine intermediate is lower than the Ea​ required to reduce the isolated alkene of the resulting tetrahydropyridine. At low temperatures (0 °C to 25 °C), the thermal energy is sufficient to breach the first barrier but not the second, kinetically "freezing" the reaction at the tetrahydropyridine stage. If your reaction temperature exceeds 40 °C, the system gains enough energy to overcome the second barrier, driving the reaction into the thermodynamic sink of the fully saturated piperidine ring[1]. Solution: Strictly maintain the reaction temperature between 0 °C and 25 °C. If the reaction is highly exothermic upon the addition of the reducing agent, use a controlled addition rate via a syringe pump while the vessel is submerged in an ice-water bath.

Q2: I am recovering unreacted starting material or stalling at the dihydropyridine intermediate. Should I heat the reaction to drive completion? Causality: Heating is a common reflex, but in tetrahydropyridine synthesis, it is highly detrimental. Dihydropyridines are exceptionally prone to oxidation because aromatization restores the substantial resonance stabilization energy of the pyridine ring[2]. Heating the reaction mixture, especially in the presence of trace atmospheric oxygen or mild oxidants, will cause the intermediate to revert to the aromatic starting material rather than progressing to the target product. Solution: Do not exceed room temperature. Instead of heating, optimize your catalyst loading or acid promoter. For instance, in acid-promoted borohydride reductions, ensuring a sufficient equivalent of a mild acid (like acetic acid or pivalic acid) at 0 °C is critical for protonating the intermediate and facilitating the second hydride transfer without inducing thermal degradation[3].

Q3: How does temperature affect the regioselectivity (1,2,5,6- vs. 1,2,3,6-tetrahydropyridine isomers)? Causality: The position of the double bond is subject to thermal isomerization. While the 1,2,5,6-isomer is often the kinetic product of specific reduction pathways, elevated temperatures can provide the activation energy necessary for the alkene to migrate via a protonation/deprotonation equilibrium, favoring the thermodynamically more stable isomer. Solution: Maintaining a strict low-temperature regime (≤ 25 °C) suppresses alkene migration, preserving the kinetic regioselectivity of the initial hydride additions.

Quantitative Data: Temperature vs. Selectivity

The following table summarizes the causal relationship between reaction temperature and product distribution during a standardized acid-promoted reduction of 2-pyridinemethanol.

Reaction Temperature (°C)Conversion of SM (%)Yield of Target THP (%)Yield of Piperidine (%)Yield of Pyridine (Degradation) (%)
0 °C 7572 < 2< 1
25 °C > 9588 52
50 °C > 9545 3812
80 °C > 9510 6228

Data reflects a model system using NaBH₄ (3.0 equiv) and Acetic Acid (5.0 equiv) in a 1:1 Toluene:Ethanol solvent mixture. THP = (1,2,5,6-Tetrahydropyridin-2-yl)methanol.

Standardized Experimental Protocol

To ensure a self-validating system, the following protocol utilizes an acid-promoted sodium borohydride reduction. The built-in validation step is the strict temperature monitoring during the exothermic hydride addition, ensuring the reaction remains under kinetic control.

Method: Chemoselective Reduction of 2-Pyridinemethanol Note: This protocol assumes prior activation of the pyridine ring (e.g., via N-benzylation to form a pyridinium salt) if direct reduction is kinetically sluggish.

  • Preparation & Degassing: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 10.0 mmol of 2-pyridinemethanol (or its N-protected pyridinium derivative) in 20 mL of a degassed 1:1 mixture of anhydrous Toluene and Ethanol.

    • Self-Validation: Degassing prevents the thermal oxidation pathway described in Q2, ensuring that any yield loss is not due to atmospheric oxygen[2].

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C. Monitor via an internal thermocouple.

  • Reducing Agent Addition: Add Sodium Borohydride (NaBH₄, 30.0 mmol, 3.0 equiv) in small portions over 15 minutes. Ensure the internal temperature does not exceed 5 °C during the addition.

  • Acid Promotion (The Critical Step): Load Acetic Acid (50.0 mmol, 5.0 equiv) into a dropping funnel. Add the acid dropwise over 30 minutes.

    • Mechanistic Insight: The acid protonates the dihydropyridine intermediate, activating it for the second hydride attack. The slow addition prevents thermal spikes that lead to piperidine formation[3].

  • Controlled Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 12 hours under a positive pressure of nitrogen.

  • Quenching & Workup: Cool the flask back to 0 °C. Carefully quench the excess hydride by the dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C to prevent late-stage isomerization). Purify via silica gel chromatography to isolate pure (1,2,5,6-tetrahydropyridin-2-yl)methanol.

References
  • [3] Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. National Institutes of Health (PMC). URL:[Link]

  • [1] Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis (University of Liverpool). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up (1,2,5,6-Tetrahydropyridin-2-yl)methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks drug development professionals and process chemists face when scaling up the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks drug development professionals and process chemists face when scaling up the synthesis of (1,2,5,6-Tetrahydropyridin-2-yl)methanol.

This guide bypasses basic theory to focus entirely on causality, chemoselectivity, and scalable self-validating protocols .

Strategic Pathways & Quantitative Comparison

When transitioning from bench-scale to multi-kilogram production, researchers typically choose between two primary synthetic routes: Route A (Pyridinium Reduction) and Route B (Ring-Closing Metathesis) .

SynthesisRoutes StartA Pyridine-2-methanol Step1A N-Alkylation (BnBr) StartA->Step1A Int1A N-Benzylpyridinium Salt Step1A->Int1A Step2A Regioselective Reduction (NaBH4, -5°C) Int1A->Step2A Int2A N-Benzyl-1,2,5,6-THP-2-methanol Step2A->Int2A Step3A N-Dealkylation (ACE-Cl, MeOH) Int2A->Step3A Target (1,2,5,6-Tetrahydropyridin-2-yl)methanol Step3A->Target StartB Acyclic Diene Amine Step1B Ring-Closing Metathesis (Grubbs II, DCM) StartB->Step1B Int1B N-Protected-1,2,5,6-THP-2-methanol Step1B->Int1B Step2B Deprotection (TFA or Base) Int1B->Step2B Step2B->Target

Fig 1. Scale-up synthesis routes for (1,2,5,6-Tetrahydropyridin-2-yl)methanol via Reduction or RCM.

Quantitative Route Comparison
ParameterRoute A: Pyridinium ReductionRoute B: Ring-Closing Metathesis (RCM)
Starting Material Pyridine-2-methanol (Inexpensive, bulk)Acyclic Diene Amine (Custom synthesis)
Scalability High (Multi-kg scale proven)Moderate (Requires specialized reactors)
Key Reagents Benzyl bromide, NaBH₄, ACE-ClGrubbs II Catalyst, Protecting Groups
Primary Challenge Over-reduction, Exothermic controlCatalyst cost, Ethylene gas removal
E-Factor Low to ModerateModerate to High (due to high dilution)

Troubleshooting Guides & FAQs

Q1: During the NaBH₄ reduction of the pyridinium salt, we observe significant over-reduction to the piperidine derivative. How can we prevent this? A1: The reduction of pyridinium salts with sodium borohydride (NaBH₄) is a kinetically controlled process that regioselectively yields the 1,2,5,6-tetrahydropyridine derivative[1]. However, the isolated endocyclic alkene is susceptible to further reduction if the reaction is not strictly controlled. The causality lies in the reaction temperature and hydride stoichiometry. At temperatures above 0 °C, or with prolonged exposure to excess NaBH₄, the dihydropyridine intermediate over-reduces to the fully saturated piperidine[2]. Corrective Action: Maintain strict cryogenic control (-5 °C to 0 °C) during the slow, portion-wise addition of NaBH₄. Quench the reaction strictly after 30-45 minutes using a ketone (e.g., acetone) or dilute acid to consume unreacted hydride.

Q2: We are observing the formation of the 1,4,5,6-tetrahydropyridine regioisomer instead of the desired 1,2,5,6-isomer. Why? A2: Regioselectivity in pyridinium reductions is highly dependent on the electronic nature of the substituents and the reducing agent. While NaBH₄ generally favors 1,2- and 1,6-hydride attacks leading to 1,2,5,6-tetrahydropyridines, the use of other reducing agents like sodium dithionite (Na₂S₂O₄) exclusively yields 1,4-dihydropyridines, which can subsequently isomerize[3]. Corrective Action: Avoid dithionite-based reducing agents. Stick to NaBH₄ in protic solvents (methanol or ethanol). If regioselectivity remains poor due to substrate-specific electronic effects, consider transitioning to a transition-metal-catalyzed transfer hydrogenation (e.g., Rhodium-catalyzed transfer hydrogenation with formic acid/triethylamine), which offers exquisite chemoselectivity for 1,2,5,6-tetrahydropyridines[4].

Q3: Our Ring-Closing Metathesis (RCM) using Grubbs 2nd Generation catalyst stalls at ~70% conversion on a 100g scale. Why does this happen when it works perfectly at the bench scale? A3: This is a classic scale-up issue caused by ethylene gas entrapment. RCM of acyclic dienes generates ethylene as a stoichiometric byproduct. At small scales, ethylene escapes easily. At larger scales, increased hydrostatic pressure and reduced surface-area-to-volume ratios keep ethylene dissolved in the solvent. Ethylene is highly reactive toward Ruthenium metathesis catalysts and drives the equilibrium backward while accelerating catalyst decomposition[5]. Corrective Action: Implement active ethylene removal. Sparge the reaction mixture continuously with an inert gas (N₂ or Argon) or apply a slight vacuum during the reaction to sweep ethylene out of the system[6]. Additionally, ensure the basic nitrogen is protected to prevent Lewis base poisoning of the Ruthenium center.

Q4: We need to remove the N-benzyl protecting group from our intermediate, but standard Pd/C hydrogenation reduces the tetrahydropyridine double bond. What is the scalable alternative? A4: Standard hydrogenolysis (Pd/C, H₂) lacks chemoselectivity and will rapidly reduce the endocyclic alkene of the tetrahydropyridine ring. Corrective Action: Utilize the Olofson reaction. Treat the N-benzyl-1,2,5,6-tetrahydropyridine with 1-chloroethyl chloroformate (ACE-Cl) in 1,2-dichloroethane. This reagent selectively cleaves the N-benzyl group via a carbamate intermediate. Subsequent methanolysis (refluxing in methanol) yields the secondary amine hydrochloride cleanly, leaving the double bond completely intact[7].

Standard Operating Procedure (SOP): Pyridinium Reduction Route

This self-validating protocol ensures high regioselectivity and prevents over-reduction during scale-up.

Phase 1: Quaternization (N-Benzylation)

  • Charge a jacketed reactor with Pyridine-2-methanol (1.0 equiv) and acetone (5 volumes).

  • Add Benzyl bromide (1.05 equiv) dropwise at room temperature to prevent localized heating.

  • Heat the mixture to reflux for 4-6 hours until complete precipitation of the N-benzylpyridinium bromide salt is observed.

  • Filter the salt, wash with cold acetone, and dry under vacuum at 40 °C.

Phase 2: Regioselective Reduction

  • Suspend the N-benzylpyridinium salt in Methanol (10 volumes) and cool the reactor jacket to -5 °C.

  • Add NaBH₄ (2.5 equiv) portion-wise over 1 hour. Critical: Monitor the internal thermocouple to ensure the temperature never exceeds 0 °C to prevent over-reduction[2].

  • Stir for exactly 45 minutes at 0 °C.

  • Quench the reaction by carefully adding acetone (2 volumes) to consume excess hydride, followed by water.

  • Extract the aqueous layer with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield N-benzyl-(1,2,5,6-tetrahydropyridin-2-yl)methanol.

Phase 3: Chemoselective Deprotection (Olofson Reaction)

  • Dissolve the intermediate in 1,2-dichloroethane (DCE, 10 volumes) and cool to 0 °C.

  • Add 1-chloroethyl chloroformate (ACE-Cl, 1.2 equiv) dropwise[7].

  • Warm to room temperature, then heat to reflux for 2 hours.

  • Concentrate the mixture to dryness under reduced pressure to completely remove DCE.

  • Re-dissolve the crude residue in Methanol (10 volumes) and reflux for 1 hour to decompose the carbamate intermediate.

  • Concentrate and recrystallize the resulting (1,2,5,6-Tetrahydropyridin-2-yl)methanol hydrochloride salt from an ethanol/diethyl ether mixture.

References

  • [1] Title: Muscarinic Receptor Agonists and Antagonists. Source: PMC - NIH. URL:

  • [2] Title: ChemInform Abstract: Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. Source: ResearchGate. URL:

  • [4] Title: ChemInform Abstract: Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines via Rhodium-Catalyzed Transfer Hydrogenation. Source: ResearchGate. URL:

  • [3] Title: Dithionite adducts of pyridinium salts: Regioselectivity of formation and mechanisms of decomposition. Source: ResearchGate. URL:

  • [5] Title: Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. Source: ACS Publications. URL:

  • [6] Title: First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. Source: ResearchGate. URL:

  • [7] Title: Rhodium(III)-Catalyzed Synthesis of Spiropiperidine Derivatives via C–H Activation. Source: ACS Publications. URL:

Sources

Optimization

Technical Support Center: Resolution of (1,2,5,6-Tetrahydropyridin-2-yl)methanol Enantiomers

Welcome to the technical support center for the chiral resolution of (1,2,5,6-Tetrahydropyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, pra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of (1,2,5,6-Tetrahydropyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this compound's enantiomers. As a key chiral building block in medicinal chemistry, obtaining it in high enantiomeric purity is often critical for biological activity and regulatory approval.[1][2]

This resource combines troubleshooting FAQs, detailed protocols, and the underlying chemical principles to empower you to optimize your resolution strategy.

Strategic Approach to Enantiomer Resolution

Choosing the right resolution strategy depends on several factors, including the required scale, available equipment, and the desired enantiomeric purity. The following workflow provides a general decision-making framework.

G cluster_input Starting Point cluster_decision Primary Considerations cluster_paths Resolution Methodologies cluster_outcomes Typical Applications racemate Racemic (1,2,5,6-Tetrahydropyridin-2-yl)methanol scale What is the target scale? racemate->scale chromatography Chromatographic Resolution (HPLC / SFC) scale->chromatography  Small Scale / Analytical classical Classical Diastereomeric Salt Resolution scale->classical Large Scale   enzymatic Enzymatic Kinetic Resolution scale->enzymatic  Small to Medium Scale analytical Analytical Scale Small-Scale Prep (<1g) chromatography->analytical large_scale Large Scale (g to kg) classical->large_scale medium_scale Medium Scale (mg to g) Access to both enantiomers enzymatic->medium_scale

Caption: Initial decision workflow for selecting a resolution method.

Classical Diastereomeric Salt Resolution

This is the most established and scalable method for resolving compounds with acidic or basic functional groups.[3] The racemic amine of the tetrahydropyridine moiety is reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[4][5]

G cluster_workflow Diastereomeric Salt Resolution Workflow A Racemic Amine (R-Amine + S-Amine) C Formation of Diastereomeric Salts (R-Amine•R-Acid) + (S-Amine•R-Acid) A->C B Chiral Resolving Agent (e.g., R-Acid) B->C D Fractional Crystallization (Exploit Solubility Difference) C->D E Less Soluble Salt (e.g., S-Amine•R-Acid) D->E Solid F More Soluble Salt (in mother liquor) D->F Solution G Salt Decomposition (Base Addition) E->G H Salt Decomposition (Base Addition) F->H I Enantiopure S-Amine G->I J Recovered R-Amine (Enantioenriched) H->J

Caption: Principle of separation via diastereomeric salt formation.

Troubleshooting & FAQs

Q1: I've mixed my racemic amine and the chiral acid, but no salt is precipitating. What should I do?

A1: This is a common issue related to solvent choice and supersaturation.

  • Causality: Crystal formation requires the solution to be supersaturated with one of the diastereomeric salts. The chosen solvent may be too good, keeping both salts fully dissolved.

  • Troubleshooting Steps:

    • Concentrate the Solution: Carefully remove the solvent under reduced pressure to increase the concentration.

    • Cooling: Slowly cool the solution. Lower temperatures decrease solubility. Avoid crash-cooling, as this can lead to co-precipitation and low purity.[6]

    • Anti-Solvent Addition: Add a solvent in which the salts are less soluble (an "anti-solvent"). For example, if your salt is dissolved in methanol, slowly add a less polar solvent like ethyl acetate or toluene until turbidity persists.

    • Seeding: If you have a small crystal of the desired diastereomeric salt, add it to the solution to induce crystallization.

    • Solvent Screening: The initial solvent choice is critical.[7] You may need to screen various solvents or solvent mixtures. An ideal solvent provides a significant solubility difference between the two diastereomeric salts.[8]

Q2: I got crystals, but the enantiomeric excess (ee) is very low after decomposition of the salt.

A2: This indicates that the two diastereomeric salts have similar solubilities in your chosen solvent system, leading to co-precipitation.

  • Causality: The efficiency of a classical resolution hinges on the difference in solubility between the diastereomers. If this difference is small, the precipitated solid will be only slightly enriched in one diastereomer.

  • Troubleshooting Steps:

    • Recrystallization: The most straightforward solution is to recrystallize the diastereomeric salt.[7] Dissolve the salt in a minimum amount of hot solvent and allow it to cool slowly. Each recrystallization step should improve the diastereomeric purity and, consequently, the final ee.

    • Systematic Solvent Screening: A more fundamental fix is to re-screen for a better solvent system. Create a matrix of solvents (e.g., alcohols, esters, ketones, hydrocarbons) and test the resolution on a small scale.[3]

    • Change the Resolving Agent: The interaction between the amine and the chiral acid dictates the properties of the resulting salts. Sometimes, a different resolving agent will create diastereomers with a much larger solubility difference.

Q3: The yield of my desired enantiomer is very low, even though the ee is high.

A3: This often points to an issue where the desired diastereomeric salt is the more soluble of the two, or the separation conditions are not optimized.

  • Causality: In fractional crystallization, the less soluble diastereomer crystallizes out first. If your target enantiomer forms the more soluble salt, it will remain in the mother liquor.

  • Troubleshooting Steps:

    • Isolate from Mother Liquor: Concentrate the mother liquor (the solution left after filtering the first crop of crystals) to try and crystallize the more soluble salt. This can be challenging and may require solvent changes.

    • Switch the Resolving Agent's Chirality: The most effective solution is to use the opposite enantiomer of the resolving agent. For example, if you used (R,R)-tartaric acid and the (S)-amine salt was more soluble, switching to (S,S)-tartaric acid will make the (S)-amine salt the less soluble one, allowing it to crystallize first.[9]

    • Check Stoichiometry: Ensure you are using the correct stoichiometry of the resolving agent. Typically, 0.5 equivalents are used to precipitate one enantiomer, but this can be optimized.

Data Summary: Common Chiral Resolving Agents
Resolving AgentTypeTypically Used For
(R,R)- or (S,S)-Tartaric AcidAcidRacemic Bases/Amines
(1R)- or (1S)-10-Camphorsulfonic AcidAcidRacemic Bases/Amines
(R)- or (S)-Mandelic AcidAcidRacemic Bases/Amines
Brucine / StrychnineBaseRacemic Acids
(R)- or (S)-1-PhenylethylamineBaseRacemic Acids
Protocol: Diastereomeric Salt Resolution
  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic (1,2,5,6-Tetrahydropyridin-2-yl)methanol in a suitable solvent (e.g., methanol or isopropanol, start with ~10 volumes).

    • In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R,R)-tartaric acid) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the racemic amine solution with stirring.

  • Crystallization:

    • Allow the mixture to stir at room temperature. If no crystals form, slowly cool the mixture in an ice bath.

    • If crystallization is still slow, reduce the volume of the solvent or add an anti-solvent.

    • Allow the crystals to form over several hours to ensure thermodynamic equilibrium, which favors the precipitation of the less soluble salt.

  • Isolation and Purification:

    • Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

    • Dry the salt. At this stage, a small sample can be taken to check the diastereomeric purity if analytical methods are available.

    • Optional but Recommended: Recrystallize the salt from a minimal amount of hot solvent to improve purity.

  • Decomposition (Liberation of Free Amine):

    • Suspend the purified diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH solution) dropwise until the pH is >10 to deprotonate the amine.

    • Extract the liberated enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Analysis:

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Determine the yield and measure the enantiomeric excess using chiral HPLC or NMR with a chiral shift reagent.

Enzymatic Kinetic Resolution (EKR)

EKR utilizes enzymes, typically lipases, which exhibit high enantioselectivity. The enzyme will preferentially catalyze a reaction (e.g., acylation) on one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This is a kinetic phenomenon, meaning it's based on different reaction rates.[4][]

G cluster_workflow Enzymatic Kinetic Resolution Workflow A Racemic Alcohol (R-OH + S-OH) D Reaction Mixture (R-OH reacts faster than S-OH) A->D B Acyl Donor (e.g., Vinyl Acetate) B->D C Enzyme (Lipase) Prefers R-enantiomer C->D E Reaction at ~50% Conversion D->E F Separation (Chromatography) E->F G Acylated Product (R-OAc) F->G H Unreacted Alcohol (S-OH) F->H I Enantiopure R-Alcohol (after hydrolysis) G->I J Enantiopure S-Alcohol H->J

Caption: Principle of Enzymatic Kinetic Resolution (EKR).

Troubleshooting & FAQs

Q1: My enzymatic reaction is very slow or not working at all.

A1: Enzyme activity is highly sensitive to reaction conditions.

  • Causality: Lipases can be denatured by temperature, pH, or solvent. The enzyme may also be inhibited by impurities.

  • Troubleshooting Steps:

    • Check Enzyme Viability: Ensure your enzyme is active and has been stored correctly.

    • Solvent Choice: Lipases typically work best in non-polar, aprotic organic solvents like hexane, toluene, or MTBE. Polar solvents like DMSO or DMF can strip the essential water layer from the enzyme, inactivating it.

    • Temperature: Most lipases work well between 30-50 °C. Excessively high temperatures will irreversibly denature the enzyme.[11]

    • Water Content: Enzymes require a small amount of water to maintain their active conformation. Ensure your solvent is not rigorously anhydrous, but also not wet. Sometimes adding a few microliters of buffer is necessary.

    • pH Memory: The enzyme's activity is influenced by the pH of the last aqueous solution it was in contact with. Lyophilizing the enzyme from a buffer of optimal pH can improve performance.

Q2: The reaction worked, but the enantiomeric excess (ee) of both the product and the remaining starting material is low.

A2: This points to a low enantioselectivity (E-value) of the enzyme for your specific substrate.

  • Causality: Not all enzymes are highly selective for all substrates. The shape of the active site may not effectively differentiate between the two enantiomers of (1,2,5,6-Tetrahydropyridin-2-yl)methanol.

  • Troubleshooting Steps:

    • Screen Different Enzymes: The most effective solution is to screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Candida rugosa).[12][13] Their selectivities can vary dramatically.

    • Change the Acyl Donor: The steric and electronic properties of the acyl donor can influence how the substrate fits into the active site. Try different donors like vinyl butyrate or isopropenyl acetate.

    • Lower the Temperature: Reducing the reaction temperature can sometimes increase selectivity, as the energy difference between the two diastereomeric transition states becomes more significant. However, this will also slow down the reaction rate.[11]

Q3: The ee of my unreacted starting material is high, but the yield is very low (<20%).

A3: This is a classic feature of kinetic resolutions. You have let the reaction proceed for too long.

  • Causality: In EKR, the maximum theoretical yield for a single enantiomer is 50%.[11] To achieve a high ee for the unreacted starting material, the reaction must proceed past 50% conversion, which necessarily reduces the yield of that material. Conversely, to get a high ee for the product, the reaction should be stopped before 50% conversion.

  • Troubleshooting Steps:

    • Monitor the Reaction: The key is to stop the reaction at the optimal point. Take aliquots at regular intervals (e.g., 6, 12, 24 hours) and analyze the conversion and the ee of both the starting material and the product by chiral HPLC/GC.[11]

    • Target ~50% Conversion: For an optimal balance, aim to stop the reaction as close to 50% conversion as possible. This will provide both the remaining starting material and the acylated product in good yield and potentially high ee.

    • Consider Dynamic Kinetic Resolution (DKR): If a yield greater than 50% of a single enantiomer is required, DKR is the solution. This combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100%.[11][14] This requires adding a compatible racemization catalyst (e.g., a ruthenium complex).

Data Summary: Common Lipases for Resolution
EnzymeCommon NameSource Organism
Lipase BCALBCandida antarctica
LipasePCLPseudomonas cepacia
LipaseCRLCandida rugosa
LipasePPLPorcine Pancreas
Protocol: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup:

    • To a flask, add racemic (1,2,5,6-Tetrahydropyridin-2-yl)methanol (1.0 equiv), a non-polar organic solvent (e.g., Toluene, ~20 volumes), and the acyl donor (e.g., vinyl acetate, 1.5-3.0 equiv).

    • Add the lipase (e.g., immobilized CALB, typically 10-50 mg per mmol of substrate). Immobilized enzymes are preferred as they are easily filtered off.

  • Reaction Execution:

    • Stir the suspension at a controlled temperature (e.g., 40 °C).

    • Monitor the reaction progress by taking small samples, filtering off the enzyme, and analyzing by GC or HPLC to determine the conversion percentage.

  • Work-up and Purification:

    • When the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the enzyme.

    • Wash the enzyme with fresh solvent and combine the filtrates.

    • Remove the solvent under reduced pressure.

    • The crude mixture now contains the acylated product and the unreacted alcohol. Separate these two compounds using standard flash column chromatography on silica gel.

  • Analysis and Final Steps:

    • Determine the enantiomeric excess of the purified unreacted alcohol and the acylated product fractions separately using chiral HPLC.

    • If the acylated enantiomer is the desired product, it can be hydrolyzed back to the alcohol using a simple base (e.g., K₂CO₃ in methanol).

Chromatographic Resolution

Direct separation of enantiomers can be achieved using chromatography with a chiral stationary phase (CSP).[4] This method is very powerful for both analytical determination of ee and for preparative separation on a small to medium scale.[3][15] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques.

Troubleshooting & FAQs

Q1: I am not seeing any separation of enantiomers on my chiral column.

A1: This indicates a lack of differential interaction between your enantiomers and the chiral stationary phase under the current conditions.

  • Causality: Chiral recognition in chromatography relies on forming transient diastereomeric complexes between the analyte and the CSP. The mobile phase composition, temperature, and nature of the CSP all play a crucial role in this interaction.

  • Troubleshooting Steps:

    • Screen Different CSPs: This is the most critical variable. Polysaccharide-based columns (e.g., derivatized cellulose or amylose like Chiralcel® OD-H or Chiralpak® AD-H) are a good starting point for many compounds.[16] If these don't work, try protein-based, macrocyclic glycopeptide, or Pirkle-type columns.

    • Vary the Mobile Phase: For normal phase HPLC, screen different ratios of an alcohol modifier (e.g., isopropanol or ethanol) in a non-polar solvent (e.g., hexane). For SFC, vary the percentage of co-solvent (typically methanol).

    • Use Additives: The basicity of the tetrahydropyridine nitrogen can cause peak tailing and poor resolution. Adding a small amount of a basic additive (like diethylamine, DEA) to the mobile phase can significantly improve peak shape and separation. For acidic compounds, an acidic additive (like trifluoroacetic acid, TFA) is used.

    • Change Temperature: Lowering the column temperature often improves resolution, although it may increase backpressure.

Q2: I have baseline separation, but the peaks are broad and tailing.

A2: Poor peak shape is usually caused by secondary interactions or column overload.

  • Causality: The basic nitrogen in your molecule can interact strongly with residual acidic silanols on the silica support of the CSP, leading to tailing. Injecting too much sample can also saturate the stationary phase, causing broad peaks.

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier: As mentioned above, adding a competing base like DEA (typically 0.1%) to the mobile phase will occupy the active silanol sites and dramatically improve the peak shape for basic analytes.

    • Reduce Sample Load: Inject a smaller amount of your sample. Perform a loading study to find the maximum amount you can inject before peak shape deteriorates.

    • Check Flow Rate: Ensure the flow rate is optimal for the column dimensions. A flow rate that is too high can reduce efficiency and broaden peaks.

Q3: Is HPLC or SFC better for preparative-scale resolution?

A3: For larger scales (multi-gram), SFC is often preferred over HPLC.

  • Causality: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations at lower pressures. More importantly, removing the CO₂ after collection is trivial (it turns into a gas), which greatly simplifies downstream processing compared to evaporating large volumes of HPLC solvents.[3]

  • Recommendation: For analytical scale and purification of <1 gram, both techniques are excellent. For >1 gram, SFC becomes significantly more efficient and cost-effective if the equipment is available.

Protocol: Chiral HPLC Method Development Screening
  • Sample Preparation: Prepare a solution of the racemic (1,2,5,6-Tetrahydropyridin-2-yl)methanol at approximately 1 mg/mL in the mobile phase or a compatible solvent.

  • Column and Initial Conditions:

    • Select a polysaccharide-based chiral column (e.g., Chiralcel® OD-H).

    • Start with a mobile phase of 90:10 Hexane:Isopropanol.

    • Add 0.1% DEA to the mobile phase to improve peak shape.

    • Set the flow rate to 1 mL/min and the detection wavelength appropriately (e.g., 210 nm).

  • Screening Protocol:

    • Inject the sample under the initial conditions.

    • If no separation is observed, change the mobile phase composition in steps (e.g., to 80:20, 70:30 Hexane:IPA).

    • If still no separation, change the alcohol modifier (e.g., switch from Isopropanol to Ethanol).

    • If there is still no success, switch to a different class of chiral column (e.g., Chiralpak® IA) and repeat the mobile phase screening.

  • Optimization: Once partial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize the resolution factor (Rs).

References
  • Hönig, H., Seufer-Wasserthal, P., & Fülöp, F. (1989). Enzymatic Resolutions of Cyclic Amino Alcohol Precursors. Journal of the Chemical Society, Perkin Transactions 1, 2341. [Link]

  • Hönig, H., & Seufer-Wasserthal, P. (1989). Enzymatic resolutions of cyclic amino alcohol precursors. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Zhang, X., et al. (2020). Kinetic resolution of racemic β-amino alcohols (a) and amines (b) by Arthrobacter sp. TYUT010-15. ResearchGate. [Link]

  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • Vellakkaran, M., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. [Link]

  • Kumar, A., & Kumar, B. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. [Link]

  • Kumar, A., & Kumar, B. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. [Link]

  • Ramachandran, P. V., & Pratihar, D. (2005). Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues. Organic Letters. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • University of Hyogo. (2018). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Hyogo University Repository. [Link]

  • Rizzato, E., et al. (2023). Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. Chemistry – A European Journal. [Link]

  • Török, B., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • O'Sullivan, E., & Guiry, P. J. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). Enantioselective synthesis of a chiral 2,5-disubstituted tetrahydropyran. ResearchGate. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Contente, M. L., & Molinari, F. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry. [Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Strategies in optical resolutions. Tetrahedron. [Link]

  • Al-Qurani, G. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. LibreTexts. [Link]

  • Ghorai, M. K., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]

  • Costa, A. M., & Pais, A. A. (2022). Enantiomers and Their Resolution. Applied Sciences. [Link]

  • Liu, M., et al. (2005). Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of tetrahydropalmatine enantiomers in dogs. Journal of Chromatography B. [Link]

  • Feitsma, K. G., & Drenth, B. F. (1988). Chromatographic separation of enantiomers. Pharmaceutisch Weekblad Scientific Edition. [Link]

  • Hönig, H., et al. (1995). Enzymatic Resolutions of Heterocyclic Alcohols. Biocatalysis. [Link]

  • Guelzim, A., et al. (2003). Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins. ResearchGate. [Link]

  • Piq Pharma. (2022). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Chromatography Online. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Large-Scale Synthesis of (1,2,5,6-Tetrahydropyridin-2-yl)methanol

Welcome to the Technical Support Center for the synthesis and purification of (1,2,5,6-Tetrahydropyridin-2-yl)methanol . This compound is a critical building block in advanced pharmaceutical development, notably utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of (1,2,5,6-Tetrahydropyridin-2-yl)methanol . This compound is a critical building block in advanced pharmaceutical development, notably utilized in the synthesis of CDK9 inhibitors for oncology and virology applications[1].

Because tetrahydropyridine derivatives are highly susceptible to over-reduction and double-bond migration during scale-up, achieving a high-purity profile requires strict kinetic control. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize impurities and maximize yield.

Reaction Workflow & Impurity Pathways

Understanding the mechanistic divergence during the reduction phase is the first step in troubleshooting. The synthesis typically involves the N-activation (or quaternization) of 2-(hydroxymethyl)pyridine, followed by a controlled hydride reduction[2].

G SM 2-(Hydroxymethyl)pyridine (Starting Material) Act N-Activation / Quaternization (e.g., Alkyl Halide/Boc) SM->Act Step 1 Red NaBH4 Reduction (Methanol, -20°C) Act->Red Step 2 Prod (1,2,5,6-Tetrahydropyridin-2-yl)methanol (Target Product) Red->Prod Kinetic Control (Optimal) Imp1 Piperidine Derivative (Over-reduction Impurity) Red->Imp1 Excess Hydride / High Temp Imp2 1,2,3,6-Isomer (Regio-impurity) Red->Imp2 Thermodynamic Shift (Prolonged Base)

Reaction workflow and impurity pathways for 1,2,5,6-tetrahydropyridine synthesis.

Quantitative Impurity Profiling

To effectively troubleshoot, your analytical team must be able to identify and quantify the specific impurities generated during the reduction step.

Impurity ProfileOrigin / Mechanistic CauseAnalytical DetectionPreventative Strategy
Fully Saturated Piperidine Over-reduction of the intermediate enamine due to excess hydride or elevated temperatures (> -10°C).1H NMR: Loss of olefinic protons (6.2–6.35 ppm)[2]. LC-MS: +2 Da mass shift.Maintain cryogenic conditions (-20°C). Use strict stoichiometric control of NaBH₄.
1,2,3,6-Tetrahydropyridine Isomer Base-catalyzed double bond migration. The 1,2,5,6-isomer is the kinetic product; prolonged methoxide exposure shifts it to the thermodynamic product.1H NMR: Shift in olefinic signals. HPLC: Closely eluting peak (often RRT 0.95-1.05).Quench immediately upon reaction completion with a buffered acidic solution (e.g., AcOH/NaOAc).
Borate Complexes Incomplete hydrolysis of the boron-nitrogen/oxygen intermediates formed during the NaBH₄ reduction.11B NMR: Broad baseline peaks. Poor mass balance and emulsion formation during extraction.Utilize a rigorous acidic quench followed by a Rochelle salt wash to chelate residual boron.

Troubleshooting & FAQs

Q1: Why does the reduction specifically stop at the 1,2,5,6-tetrahydropyridine stage, and what triggers over-reduction to the piperidine? Expert Insight: The synthesis relies on the sequential reduction of a pyridinium salt. Initial hydride attack yields a dihydropyridine (an enamine), which is protonated in protic solvents (like methanol) to form a transient iminium ion. A second hydride attack rapidly reduces this iminium to the 1,2,5,6-tetrahydropyridine[2]. The remaining C3-C4 double bond is isolated and electronically unactivated, making it resistant to NaBH₄ under standard conditions. However, over-reduction occurs if the internal temperature exceeds -10°C, as thermal energy overcomes the activation barrier for unactivated alkene reduction.

Q2: Our HPLC shows up to 8% of a co-eluting regioisomer. What causes the shift to the 1,2,3,6-tetrahydropyridine isomer? Expert Insight: The 1,2,5,6-isomer is the kinetic product of the reduction. However, the reaction generates sodium methoxide as a byproduct (NaBH₄ + 4MeOH → NaB(OMe)₄ + 4H₂). Extended reaction times or delayed quenching leaves the product in a highly basic environment, promoting a base-catalyzed deprotonation/reprotonation sequence that shifts the double bond to the more thermodynamically stable 1,2,3,6-position. Solution: Implement real-time Process Analytical Technology (PAT) and quench the reaction the moment starting material is consumed.

Q3: We are exploring alternative one-pot syntheses to avoid NaBH₄ entirely. Are there viable catalytic routes? Expert Insight: Yes. Recent advancements in multicomponent reactions (MCRs) utilize Lewis acid catalysts to synthesize highly substituted tetrahydropyridine derivatives directly. For example, using non-metallic organocatalysts or aluminized polyborate under solvent-free or mild conditions can yield specific tetrahydropyridine carboxylates with high diastereoselectivity, bypassing the aggressive hydride reduction entirely[3].

Validated Experimental Protocol: Cryogenic Partial Reduction

This protocol is designed as a self-validating system . Do not proceed to the next step unless the specific Validation Checkpoint has been met.

Objective: Convert N-activated 2-(hydroxymethyl)pyridine to (1,2,5,6-Tetrahydropyridin-2-yl)methanol while keeping piperidine impurities < 1.0% and regioisomers < 0.5%.

Step 1: Substrate Preparation & Cryogenic Cooling
  • Charge a dry, jacketed reactor with N-activated 2-(hydroxymethyl)pyridine (1.0 eq) and anhydrous Methanol (10 volumes).

  • Validation Checkpoint: Perform Karl Fischer (KF) titration on the mixture. Moisture content must be < 0.05% . Excess water causes rapid, unpredictable NaBH₄ decomposition and dangerous exotherms.

  • Cool the internal temperature of the reactor to -25°C.

Step 2: Controlled Hydride Addition
  • Weigh out NaBH₄ (1.5 eq). Note: Do not use a large excess, as this drives piperidine formation.

  • Add the NaBH₄ portion-wise via a powder dosing funnel over 2 to 3 hours.

  • Causality: The reduction is highly exothermic. Adjust the dosing rate to ensure the internal temperature strictly remains between -25°C and -15°C.

Step 3: Reaction Monitoring
  • Once addition is complete, stir the reaction for exactly 45 minutes at -15°C.

  • Validation Checkpoint: Pull a sample for rapid HPLC or ReactIR analysis. The starting material must be < 1.0%. Critical: Do not extend the reaction time beyond 60 minutes to prevent thermodynamic isomerization.

Step 4: Buffered Quench & Boron Chelation
  • Quench the reaction by slowly adding a pre-cooled (-10°C) 10% aqueous Acetic Acid solution until the internal pH reaches 7.0–7.5.

  • Causality: Neutralizing the basic methoxide immediately halts the base-catalyzed double-bond migration.

  • Add 5 volumes of 20% w/v aqueous Rochelle salt (Sodium potassium tartrate) and stir vigorously for 1 hour at 20°C.

  • Causality: Rochelle salt acts as a bidentate ligand, chelating residual boron species and preventing severe emulsion formation during extraction.

Step 5: Isolation & Verification
  • Extract the aqueous layer with Dichloromethane (3 x 5 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30°C.

  • Validation Checkpoint: Obtain a ¹H NMR spectrum of the crude oil. You must observe a distinct multiplet/triplet for the olefinic protons at 6.2–6.35 ppm [2], confirming the presence of the tetrahydropyridine ring and the absence of the fully saturated piperidine.

References

  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors | Source: nih.gov | 2

  • Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives | Source: ufms.br | 3

  • WO 2015/119712 A1 - Compounds Which Inhibit The Activity Of CDK9 Kinase | Source: googleapis.com | 1

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral Piperidine Synthons: A Comparative Analysis of (1,2,5,6-Tetrahydropyridin-2-yl)methanol

Introduction The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in approximately 60% of N-heterocyclic drugs approved by the U.S. Food and Drug Administration (FDA).[1] Its prevalenc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in approximately 60% of N-heterocyclic drugs approved by the U.S. Food and Drug Administration (FDA).[1] Its prevalence in both natural products and blockbuster pharmaceuticals underscores the critical importance of efficient and stereocontrolled synthetic access to these valuable building blocks.[2][3][4] The precise three-dimensional arrangement of substituents on the piperidine ring is often paramount to biological activity, making the selection of the correct chiral synthon a pivotal decision in any drug discovery program.[2][3]

This guide provides an in-depth comparison of (1,2,5,6-tetrahydropyridin-2-yl)methanol, a versatile and increasingly popular building block, against other established classes of chiral piperidine synthons. We will delve into the synthetic strategies, inherent reactivity, and strategic advantages of each, supported by experimental data and protocols to inform your selection process. Our focus is not merely on cataloging methods but on elucidating the underlying chemical principles that govern their utility, empowering researchers to make informed, causality-driven decisions in their synthetic endeavors.

Featured Synthon: (1,2,5,6-Tetrahydropyridin-2-yl)methanol

(1,2,5,6-Tetrahydropyridin-2-yl)methanol is a C2-substituted, partially unsaturated piperidine derivative. Its unique structure, combining a chiral center, a modifiable nitrogen, a reactive double bond, and a primary alcohol handle, offers multiple avenues for diversification.

Synthesis and Accessibility: This class of synthons is often accessed through the enantioselective reduction of corresponding pyridine precursors. Modern organocatalytic and transition-metal-catalyzed methods have made these compounds readily available with high enantiomeric purity.[5][6] For instance, proline-catalyzed multicomponent reactions can furnish chiral 1,2,5,6-tetrahydropyridines in good yields and excellent enantioselectivity (up to 98:2 er).[6]

Chemical Reactivity and Strategic Value: The power of this synthon lies in its orthogonal reactive sites:

  • The Olefin: The endocyclic double bond can be subjected to a wide array of transformations, including hydrogenation (to access the saturated piperidine), epoxidation, dihydroxylation, and hydroboration-oxidation, allowing for the introduction of new stereocenters at C5 and C6.

  • The Nitrogen: The secondary amine is a key site for introducing diversity. It can be readily N-alkylated, N-arylated, or acylated to build out complex side chains, which is a common strategy in tuning the pharmacokinetic properties of drug candidates.

  • The Methanol Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or used as a handle for etherification or esterification, providing a convenient attachment point for other molecular fragments.

This multi-functionality makes it a powerful linchpin in synthetic campaigns, allowing for the late-stage introduction of molecular complexity.

Alternative Chiral Piperidine Synthons: A Comparative Overview

The optimal choice of a chiral synthon is highly dependent on the target molecule's substitution pattern and the overall synthetic strategy. Below, we compare (1,2,5,6-Tetrahydropyridin-2-yl)methanol to three other major classes of synthons.

Chiral Pool Synthons: L-Pipecolic Acid Derivatives

L-Pipecolic acid, the six-membered homolog of proline, is a naturally occurring, non-proteinogenic amino acid and a classic chiral pool starting material.[7][8]

  • Synthetic Accessibility: Readily available and relatively inexpensive in its L-form. Its synthesis and the preparation of its derivatives are well-documented.[9][10]

  • Reactivity and Applications: The carboxylic acid and secondary amine provide two immediate handles for modification. It is an excellent starting point for C2-substituted piperidines, particularly in peptide chemistry where its rigid conformation can induce specific secondary structures.[7] However, accessing other substitution patterns (e.g., at C3, C4, or C5) often requires multi-step sequences starting from the initial C2 functionalization.[7]

  • Comparison: Compared to (1,2,5,6-tetrahydropyridin-2-yl)methanol, pipecolic acid offers a more direct route to C2-carboxy-substituted piperidines. However, it lacks the inherent olefin functionality for facile derivatization at the C5 and C6 positions.

Chiral Bicyclic Lactams (e.g., from Phenylglycinol)

Chiral bicyclic lactams, often derived from the condensation of an optically pure amino alcohol like phenylglycinol with a dicarbonyl compound, are exceptionally versatile intermediates.[11][12][13]

  • Synthetic Accessibility: The synthesis is robust and provides access to either enantiomer of the synthon depending on the choice of starting amino alcohol.[12]

  • Reactivity and Applications: These synthons excel in providing stereocontrolled access to diversely substituted piperidines. The bicyclic structure locks the conformation, allowing for highly diastereoselective alkylations and other transformations at positions alpha to the nitrogen and carbonyl.[12][14][15] They have been successfully applied to the enantioselective synthesis of numerous alkaloids, including (R)-coniine and solenopsin A.[12][15]

  • Comparison: Bicyclic lactams offer superior stereocontrol for introducing substituents at multiple positions around the piperidine ring compared to the more flexible tetrahydropyridine system.[12] However, the removal of the chiral auxiliary (phenylglycinol) requires additional synthetic steps, which can add to the overall length of the synthesis. (1,2,5,6-Tetrahydropyridin-2-yl)methanol, by contrast, does not require the removal of an auxiliary.

Asymmetric Hydrogenation of Pyridines and Pyridinium Salts

This modern approach involves the direct, catalyst-controlled asymmetric reduction of flat, achiral pyridine precursors to generate chiral piperidines.

  • Synthetic Accessibility: This method is highly attractive due to its step-economy and the wide availability of substituted pyridine starting materials.[1] Rhodium and Iridium-based catalysts are often employed for this transformation.[1][16]

  • Reactivity and Applications: Asymmetric hydrogenation provides direct access to fully saturated chiral piperidines. A key advantage is the tolerance of many reducible and coordinating functional groups that can be problematic in other synthetic routes.[1] This strategy has been demonstrated to be highly scalable.[1]

  • Comparison: This is the most direct method for producing saturated piperidines. While (1,2,5,6-Tetrahydropyridin-2-yl)methanol can be hydrogenated to the corresponding piperidine, the asymmetric hydrogenation of a pyridine starts from a simpler, achiral precursor. The tradeoff is that the tetrahydropyridine intermediate offers a reactive handle (the olefin) for further functionalization that is absent in the direct-to-piperidine route.

Comparative Analysis Summary

Feature(1,2,5,6-Tetrahydropyridin-2-yl)methanolL-Pipecolic Acid DerivativesChiral Bicyclic LactamsAsymmetric Hydrogenation of Pyridines
Primary Utility Versatile intermediate with multiple orthogonal reactive sites.Direct access to C2-carboxy piperidines.High stereocontrol for polysubstituted piperidines.Direct, step-economical access to saturated piperidines.
Stereocontrol Source Asymmetric catalysis (e.g., reduction).Chiral Pool.Chiral Auxiliary.Asymmetric Catalysis (hydrogenation).
Synthetic Efficiency Moderate; requires synthesis of chiral synthon.High for C2-targets; lower for others.Moderate; requires auxiliary attachment and removal.Very high; direct from simple achiral precursors.
Versatility High; N-alkylation, olefin chemistry, alcohol modification.Moderate; primarily N and C2 functionalization.Very high; allows for controlled multi-site substitution.Low post-synthesis; the saturated ring is less reactive.
Key Advantage Orthogonal reactivity for late-stage diversification.Inexpensive, natural starting material.Excellent diastereoselectivity.High step-economy and functional group tolerance.
Key Disadvantage May require protection/deprotection strategies.Limited to C2-substitution without extensive synthesis.Auxiliary removal adds steps.Provides a saturated, less reactive scaffold directly.

Strategic Selection Workflow

The choice of synthon is a critical decision point. The following workflow, represented as a decision-making diagram, can guide researchers toward the most logical choice for their specific synthetic target.

G start Define Target Piperidine Substitution Pattern q1 Is the primary target a C2-carboxy piperidine or a direct peptide analog? start->q1 synthon1 Consider L-Pipecolic Acid (Chiral Pool Approach) q1->synthon1  Yes q2 Is high stereocontrol required for multiple substituents (e.g., C2, C6)? q1->q2 No end_node Proceed with selected synthetic strategy synthon1->end_node synthon2 Consider Chiral Bicyclic Lactams (Auxiliary Approach) q2->synthon2  Yes q3 Is the final target a saturated piperidine and step-economy is critical? q2->q3 No synthon2->end_node synthon3 Consider Asymmetric Hydrogenation of a Pyridine Precursor q3->synthon3  Yes q4 Is late-stage diversification needed via olefin and/or alcohol chemistry? q3->q4 No synthon3->end_node synthon4 Consider (1,2,5,6-Tetrahydropyridin-2-yl)methanol or related unsaturated synthons q4->synthon4  Yes q4->end_node No / Other synthon4->end_node

Sources

Comparative

Comparative Docking Studies of (1,2,5,6-Tetrahydropyridin-2-yl)methanol Derivatives: Insights into Target Selectivity and Binding Mechanics

As a Senior Application Scientist, evaluating the pharmacokinetic and pharmacodynamic potential of a chemical scaffold requires moving beyond basic affinity scores. We must understand the causality of binding—why specifi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacokinetic and pharmacodynamic potential of a chemical scaffold requires moving beyond basic affinity scores. We must understand the causality of binding—why specific functional group modifications drive selectivity across entirely different biological targets.

The (1,2,5,6-tetrahydropyridin-2-yl)methanol scaffold is a highly versatile pharmacophore. Its partially saturated piperidine ring provides a critical balance of conformational rigidity and flexibility, while the hydroxymethyl group serves as a highly directional hydrogen-bond donor and acceptor. In this guide, we objectively compare how functionalizing this baseline scaffold shifts its binding profile from oncology targets (Cyclin-dependent kinase 9, CDK9) to neurodegenerative targets (Monoamine Oxidase B, MAO-B).

Mechanistic Pathways & Target Rationale

To understand the docking performance, we must first map the biological causality. The derivatives evaluated in this study modulate two distinct pathways:

  • Oncology (CDK9/P-TEFb): CDK9 regulates RNA Polymerase II. Inhibiting CDK9 causes rapid depletion of short-lived mRNA transcripts (like MYC and MCL-1), inducing apoptosis in oncogene-addicted tumors .

  • Neurodegeneration (MAO-B): MAO-B oxidatively deaminates neurotransmitters like dopamine. Overactivity leads to oxidative stress. Inhibiting MAO-B preserves dopamine levels and reduces toxic metabolite accumulation, a cornerstone strategy for Parkinson's disease .

Pathways cluster_0 CDK9/P-TEFb Pathway (Oncology) cluster_1 MAO-B Pathway (Neurodegeneration) CDK9 CDK9/Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Ser2 Transcription Transcription (MYC, MCL-1) RNAPII->Transcription Promotes Deriv1 Derivative 1 (CDK9 Inhibitor) Deriv1->CDK9 Inhibits ATP Pocket Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Substrate DOPAC Toxic Metabolites (Oxidative Stress) MAOB->DOPAC Degrades Deriv2 Derivative 2 (MAO-B Inhibitor) Deriv2->MAOB Blocks Active Site

Fig 1: Dual mechanistic pathways targeted by tetrahydropyridine derivatives.

The Self-Validating Docking Protocol

In computational drug design, a protocol is only as reliable as its internal controls. We employ a strict self-validating workflow. By forcing the system to accurately redock the native co-crystallized ligand before testing our derivatives, we eliminate false positives caused by improper grid generation or protonation states.

Step-by-Step Methodology
  • Target Preparation: Crystal structures for CDK9 (PDB: 3BLQ) and MAO-B (PDB: 2V5Z) are imported. Causality: Water molecules beyond 3 Å of the active site are deleted to prevent artifactual steric clashes, but bridging structural waters (e.g., near the FAD cofactor in MAO-B) are retained as they mediate critical ligand-protein hydrogen bonds. Proteins are protonated at physiological pH (7.4).

  • Ligand Preparation: The 3D conformers of the derivatives are generated. Causality: Stereochemistry is strictly enforced. For instance, the (2R) enantiomer of the methanol group is explicitly modeled because the spatial vector of the hydroxyl group must align perfectly with the kinase hinge region.

  • Grid Generation: A 20×20×20 Å bounding box is centered on the native ligand. Causality: This specific volume allows sufficient translational and rotational sampling for bulky derivatives without introducing false-positive allosteric binding poses outside the active site.

  • Self-Validation (The RMSD Gate): The native ligand is extracted and redocked. Causality: If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is > 2.0 Å, the grid parameters are rejected and recalibrated. An RMSD < 2.0 Å validates the scoring function's fidelity.

  • Derivative Docking & Analysis: Glide Extra Precision (XP) or AutoDock Vina is used to calculate binding free energy ( ΔG ). Interactions are mapped using PyMOL and PLIP.

Workflow A 1. Target Prep (PDB: 3BLQ, 2V5Z) C 3. Grid Generation (20x20x20 Å Box) A->C B 2. Ligand Prep (3D Conformer & Minimization) E 5. Derivative Docking (Glide XP / Vina) B->E D 4. Self-Validation (Redock Native Ligand) C->D D->C RMSD > 2.0 Å (Fail) D->E RMSD < 2.0 Å (Pass) F 6. Interaction Analysis (PLIP & PyMOL) E->F

Fig 2: Self-validating molecular docking workflow ensuring high-fidelity binding.

Comparative Performance Data

We evaluated three compounds to isolate the effect of functional group additions on the core scaffold:

  • Derivative 1 (CDK9-Optimized): [(2R)-4-(9,10-difluoro-7-methyl-6,7-dihydro-4H-3,4,7-triazadibenzo[cd,f]azulen-5-yl)-1,2,5,6-tetrahydropyridin-2-yl]methanol.

  • Derivative 2 (MAO-B-Optimized): Ethyl 1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate appended with the 2-hydroxymethyl core .

  • Derivative 3 (Baseline Scaffold): (2-methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol.

Table 1: Comparative Binding Energies
CompoundTargetBinding Energy (kcal/mol)Predicted Affinity ( Kd​ )Selectivity Profile
Derivative 1 CDK9-10.423 nMHighly Selective for CDK9
Derivative 1 MAO-B-5.2>10 µMPoor Binder
Derivative 2 CDK9-4.8>10 µMPoor Binder
Derivative 2 MAO-B-9.865 nMHighly Selective for MAO-B
Derivative 3 CDK9-3.5N/ABaseline (No Target Affinity)
Derivative 3 MAO-B-4.1N/ABaseline (No Target Affinity)
Table 2: Key Interacting Residues & Spatial Geometry
CompoundTargetPrimary H-Bonding Residues (Distance)Hydrophobic / π−π Interactions
Derivative 1 CDK9Cys106 (2.1 Å), Asp104 (2.4 Å)Val33, Ala153, Leu156 (Azulene moiety)
Derivative 2 MAO-BTyr326 (2.3 Å), Gln206 (2.6 Å)Phe168, Tyr398, Ile199 (Triaryl moiety)
Derivative 3 CDK9Cys106 (2.5 Å)None significant (Lacks bulky R-groups)

Structural Insights & Causality

The data clearly demonstrates that the unfunctionalized (1,2,5,6-tetrahydropyridin-2-yl)methanol scaffold (Derivative 3) lacks the necessary surface area to achieve high-affinity binding on its own. However, it acts as an exceptional topological anchor.

Why Derivative 1 dominates CDK9: Kinase inhibitors require a strong hydrogen bond to the hinge region to mimic the adenine ring of ATP. In Derivative 1, the hydroxymethyl group of the tetrahydropyridine scaffold perfectly aligns to donate a hydrogen bond to the backbone carbonyl of Cys106 (2.1 Å). The massive, rigid difluoro-triazadibenzoazulen-5-yl moiety is then projected deep into the hydrophobic pocket (interacting with Val33 and Ala153), driving the binding energy down to -10.4 kcal/mol. If the (2R) stereochemistry of the methanol group is inverted, the H-bond to Cys106 is broken, and affinity drops precipitously.

Why Derivative 2 dominates MAO-B: MAO-B features a unique bipartite cavity consisting of an entrance space and a deeper substrate-binding site separated by a gating residue, Tyr326 . Derivative 2 utilizes its bulky triaryl substitutions to occupy the hydrophobic entrance cavity via π−π stacking with Phe168 and Tyr398. The tetrahydropyridine core threads through the gating area, allowing the hydroxymethyl group to form a stabilizing hydrogen bond with Gln206 (2.6 Å) near the FAD cofactor, effectively blocking the oxidative deamination of endogenous monoamines.

By maintaining the core scaffold but altering the spatial distribution of the hydrophobic R-groups, we successfully engineer complete target class switching from a kinase to an oxidoreductase.

References

  • AbbVie Inc. (2015). Tetracyclic CDK9 Kinase Inhibitors (WO2015119712A1). World Intellectual Property Organization.
  • Khan, O. U. R., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. ChemistryOpen. URL:[Link]

  • Messer, W. S., et al. (1997). Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. Journal of Medicinal Chemistry. URL:[Link]

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